Technical Documentation Center

3,4,5,6,7,8-Hexahydro-1H-cycloheptaimidazol-2-one Documentation Hub

A focused reading path for foundational, methodological, troubleshooting, and comparative topics. Return to the product page for procurement and RFQ.

  • Product: 3,4,5,6,7,8-Hexahydro-1H-cycloheptaimidazol-2-one
  • CAS: 121575-97-1

Core Science & Biosynthesis

Foundational

An In-depth Technical Guide to Celecoxib (CAS 121575-97-1) for Drug Development Professionals

This guide provides a comprehensive overview of Celecoxib (CAS 121575-97-1), a selective cyclooxygenase-2 (COX-2) inhibitor. It is intended for researchers, scientists, and professionals in the field of drug development,...

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides a comprehensive overview of Celecoxib (CAS 121575-97-1), a selective cyclooxygenase-2 (COX-2) inhibitor. It is intended for researchers, scientists, and professionals in the field of drug development, offering in-depth technical information on its properties, mechanism of action, safety, and relevant experimental protocols.

Introduction and Chemical Identity

Celecoxib, sold under the brand name Celebrex among others, is a non-steroidal anti-inflammatory drug (NSAID) widely used for its analgesic, anti-inflammatory, and antipyretic properties.[1][2] Chemically, it is identified as 4-[5-(4-methylphenyl)-3-(trifluoromethyl)-1H-pyrazol-1-yl] benzenesulfonamide, belonging to the diaryl-substituted pyrazole class of compounds.[3] Its unique therapeutic action stems from its selective inhibition of the COX-2 enzyme, which distinguishes it from traditional NSAIDs that inhibit both COX-1 and COX-2 isoforms.[4][5] This selectivity is attributed to its chemical structure, which allows it to bind effectively to the active site of the COX-2 enzyme.[1][5]

Celecoxib is primarily prescribed for the management of pain and inflammation associated with conditions such as osteoarthritis, rheumatoid arthritis, ankylosing spondylitis, and acute pain in adults.[1][4] It has also been investigated for its potential in cancer prevention, particularly in reducing the number of adenomatous colorectal polyps in patients with familial adenomatous polyposis.[2]

Physicochemical Properties

The physicochemical properties of a drug molecule are critical determinants of its pharmacokinetic and pharmacodynamic behavior.[6] A summary of the key physicochemical properties of Celecoxib is presented in the table below.

PropertyValueSource
Chemical Formula C₁₇H₁₄F₃N₃O₂S[7]
Molecular Weight 381.37 g/mol [7]
Appearance White to off-white powder-
Melting Point 157-159 °C-
Solubility Practically insoluble in water. Soluble in methanol and other organic solvents.[7]
pKa ~11.1 (sulfonamide group)-
LogP 3.5-

Mechanism of Action and Pharmacology

Celecoxib exerts its therapeutic effects primarily through the selective inhibition of the COX-2 enzyme.[3][4][5]

The Cyclooxygenase (COX) Pathway

Cyclooxygenase enzymes, COX-1 and COX-2, are responsible for the conversion of arachidonic acid to prostaglandins, which are key mediators of inflammation, pain, and fever.[4][5]

  • COX-1 is constitutively expressed in most tissues and plays a role in maintaining normal physiological functions, such as protecting the gastric mucosa and supporting platelet aggregation.[5]

  • COX-2 is an inducible enzyme, with its expression being upregulated at sites of inflammation by various stimuli like cytokines and growth factors.[1][5]

Selective COX-2 Inhibition

Traditional NSAIDs, such as ibuprofen and naproxen, are non-selective and inhibit both COX-1 and COX-2.[1] While this leads to effective pain and inflammation relief, the inhibition of COX-1 can result in gastrointestinal side effects, such as stomach ulcers and bleeding.[1]

Celecoxib's chemical structure, featuring a polar sulfonamide side chain, allows it to bind with high affinity to a hydrophilic side pocket near the active site of the COX-2 enzyme.[1][4] This structural feature makes it approximately 10-20 times more selective for COX-2 over COX-1.[1] By selectively inhibiting COX-2, Celecoxib effectively reduces the production of pro-inflammatory prostaglandins while minimizing the gastrointestinal adverse effects associated with COX-1 inhibition.[5]

The following diagram illustrates the mechanism of action of Celecoxib:

Celecoxib_Mechanism Arachidonic_Acid Arachidonic Acid COX1 COX-1 (Constitutive) Arachidonic_Acid->COX1 COX2 COX-2 (Inducible) Arachidonic_Acid->COX2 Prostaglandins_Physiological Prostaglandins (Physiological Functions) COX1->Prostaglandins_Physiological Prostaglandins_Inflammatory Prostaglandins (Inflammation, Pain, Fever) COX2->Prostaglandins_Inflammatory GI_Protection GI Protection, Platelet Function Prostaglandins_Physiological->GI_Protection Inflammation_Response Inflammation, Pain, Fever Prostaglandins_Inflammatory->Inflammation_Response Celecoxib Celecoxib Celecoxib->COX2 Inhibits Traditional_NSAIDs Traditional NSAIDs Traditional_NSAIDs->COX1 Inhibits Traditional_NSAIDs->COX2 Inhibits

Caption: Mechanism of action of Celecoxib.

Pharmacokinetics
  • Absorption: After oral administration, Celecoxib is rapidly absorbed, reaching peak plasma concentrations in approximately 3 hours.[2][4]

  • Distribution: It is highly protein-bound (around 97%) in the blood.[4]

  • Metabolism: Celecoxib is extensively metabolized in the liver, primarily by the cytochrome P450 enzyme CYP2C9, with a minor contribution from CYP3A4.[2][8] The primary metabolic pathway is methyl hydroxylation to form hydroxycelecoxib, which is then further oxidized to carboxycelecoxib.[2] These metabolites are pharmacologically inactive.[2]

  • Excretion: The metabolites of Celecoxib are eliminated through both feces and urine, with less than 3% of the drug being excreted unchanged.[2][3] The half-life of Celecoxib is approximately 11.2 hours.[3]

Safety Data Sheet (SDS) Overview

This section provides a summary of the key safety information for Celecoxib, based on general knowledge for similar chemical compounds and available data. Researchers should always consult the specific SDS provided by the supplier before handling this compound.

SectionInformation
1. Identification Product Name: CelecoxibCAS Number: 121575-97-1
2. Hazard(s) Identification GHS Classification: May cause eye irritation. May be harmful if swallowed.[9]Signal Word: WarningHazard Statements: Causes serious eye irritation.[9]
3. First-Aid Measures Inhalation: Move to fresh air.Skin Contact: Wash with soap and water.[10]Eye Contact: Rinse cautiously with water for several minutes.[9]Ingestion: Rinse mouth. Do NOT induce vomiting. Seek medical attention.[10]
4. Fire-Fighting Measures Suitable Extinguishing Media: Water spray, carbon dioxide, dry chemical, or foam.[10]Specific Hazards: May emit toxic fumes under fire conditions.
5. Accidental Release Measures Personal Precautions: Wear appropriate personal protective equipment (PPE), including gloves, lab coat, and safety glasses.Environmental Precautions: Prevent entry into drains and waterways.[9]Methods for Cleaning Up: Sweep up solid material and place in a suitable container for disposal.[9]
6. Handling and Storage Handling: Avoid contact with skin and eyes. Do not breathe dust. Use in a well-ventilated area.[11]Storage: Keep container tightly closed in a dry, cool, and well-ventilated place.[9][10]
7. Exposure Controls/Personal Protection Engineering Controls: Use in a chemical fume hood.Personal Protective Equipment: Safety glasses, gloves, and a lab coat are recommended.
8. Stability and Reactivity Chemical Stability: Stable under normal conditions.[11]Conditions to Avoid: Heat, flames, and sparks.[10]Incompatible Materials: Strong oxidizing agents.[10]Hazardous Decomposition Products: Carbon oxides, nitrogen oxides, sulfur oxides, and hydrogen fluoride.

Experimental Protocols

Synthesis of Celecoxib

A common laboratory-scale synthesis of Celecoxib involves the condensation of a 1,3-dicarbonyl compound with a substituted hydrazine.[12]

Reaction: Claisen condensation of 4-methylacetophenone with ethyl trifluoroacetate, followed by condensation with 4-sulfamoylphenylhydrazine.[12][13]

Step-by-Step Methodology:

  • Step 1: Synthesis of 1-(4-methylphenyl)-4,4,4-trifluorobutane-1,3-dione:

    • In a round-bottom flask, dissolve 4-methylacetophenone and ethyl trifluoroacetate in a suitable solvent (e.g., tetrahydrofuran).

    • Add a strong base, such as sodium hydride, portion-wise at 0°C.

    • Allow the reaction to warm to room temperature and stir until completion (monitored by TLC).

    • Quench the reaction with a weak acid and extract the product with an organic solvent.

    • Purify the intermediate by column chromatography or recrystallization.

  • Step 2: Synthesis of Celecoxib:

    • Dissolve the intermediate from Step 1 and 4-sulfamoylphenylhydrazine hydrochloride in a suitable solvent (e.g., ethanol).

    • Add a catalytic amount of acid (e.g., hydrochloric acid) and reflux the mixture for several hours.

    • Monitor the reaction progress by TLC.

    • Upon completion, cool the reaction mixture and remove the solvent under reduced pressure.

    • Dissolve the residue in an organic solvent and wash with a saturated sodium bicarbonate solution and brine.

    • Dry the organic layer, filter, and concentrate to obtain crude Celecoxib.

    • Purify the crude product by recrystallization from a suitable solvent system (e.g., ethyl acetate/heptane) to yield pure Celecoxib.

The following diagram outlines the general workflow for the synthesis of Celecoxib:

Celecoxib_Synthesis_Workflow Start Starting Materials: 4-methylacetophenone Ethyl trifluoroacetate Step1 Step 1: Claisen Condensation Start->Step1 Intermediate Intermediate: 1-(4-methylphenyl)-4,4,4-trifluorobutane-1,3-dione Step1->Intermediate Step2 Step 2: Condensation with 4-sulfamoylphenylhydrazine Intermediate->Step2 Crude_Product Crude Celecoxib Step2->Crude_Product Purification Purification (Recrystallization) Crude_Product->Purification Final_Product Pure Celecoxib Purification->Final_Product

Sources

Exploratory

Technical Guide: Bicyclic Urea Scaffolds Containing Seven-Membered Rings

Structural Design, Synthetic Methodologies, and Pharmacological Applications Executive Summary In the landscape of medicinal chemistry, bicyclic urea scaffolds containing seven-membered rings (e.g., pyrimido[4,5-d]azepin...

Author: BenchChem Technical Support Team. Date: February 2026

Structural Design, Synthetic Methodologies, and Pharmacological Applications

Executive Summary

In the landscape of medicinal chemistry, bicyclic urea scaffolds containing seven-membered rings (e.g., pyrimido[4,5-d]azepines and benzo[d][1,3]diazepin-2-ones ) represent a privileged structural class. Unlike their rigid five- and six-membered counterparts, seven-membered rings offer a unique "Goldilocks" zone of conformational mobility—capable of adopting distinct puckered states (chair, twist-boat) that can be exploited to mimic peptide


-turns or fill specific hydrophobic pockets in kinases and GPCRs.

This guide provides a rigorous technical analysis of these scaffolds, focusing on the 1,3-diazepine-2-one core fused to aromatic or heteroaromatic systems. We detail the thermodynamic rationale for their design, robust synthetic protocols emphasizing Ring-Closing Metathesis (RCM), and their validated utility in drug discovery.

Structural Rationale & Pharmacophore Design

The incorporation of a urea functionality into a seven-membered ring fused to a second cycle creates a scaffold with distinct electronic and steric properties:

  • Conformational Biasing: A seven-membered ring is inherently flexible (

    
     for inversion is often low). However, fusing it to a planar aromatic ring (e.g., pyrimidine or benzene) introduces torsional strain that restricts the diazepine ring into specific boat or chair-like conformations. This is critical for peptidomimetics , where the scaffold mimics the 
    
    
    
    and
    
    
    residues of a
    
    
    -turn.
  • Hydrogen Bonding Donors/Acceptors: The cyclic urea provides a directional hydrogen bond donor (NH) and acceptor (C=O). In the context of HIV protease or aspartyl proteases, the urea oxygen mimics the transition state of peptide hydrolysis.

  • Vectorial Projection: The bicyclic fusion forces substituents at the bridgehead or adjacent carbons into defined vectors, allowing precise positioning of pharmacophores (e.g., benzyl or indole side chains) to engage sub-pockets (S1/S2 sites).

Visualization: Retrosynthetic Logic

The following diagram illustrates the strategic disconnections for accessing these scaffolds, contrasting "Linear Assembly" vs. "Convergent Cyclization."

Retrosynthesis Target Target: Pyrimido[4,5-d]azepine (Bicyclic Urea) Disconnect_A Path A: Ring-Closing Metathesis (RCM) (C-C Bond Formation) Target->Disconnect_A Disconnect C=C Disconnect_B Path B: Intramolecular Amination (C-N Bond Formation) Target->Disconnect_B Disconnect C-N Precursor_A Bis-alkene Urea Precursor (Entropically Favored) Disconnect_A->Precursor_A Precursor_B Amino-Ester/Aldehyde (Reductive Amination) Disconnect_B->Precursor_B Start_Mat Starting Materials: Ortho-functionalized Heterocycles Precursor_A->Start_Mat Precursor_B->Start_Mat

Caption: Retrosynthetic analysis showing the two dominant pathways: RCM (Path A) and Cyclization (Path B).

Synthetic Methodologies: The "How-To"

While traditional condensation methods exist, Ring-Closing Metathesis (RCM) has emerged as the most robust method for closing seven-membered urea rings due to its tolerance of functional groups and ability to overcome the entropic penalty of medium-ring formation.

Method A: Ring-Closing Metathesis (RCM)

This approach utilizes Ruthenium-based carbenes (Grubbs I/II or Hoveyda-Grubbs) to cyclize bis-alkenyl ureas.

  • Key Challenge: Seven-membered rings are entropically more difficult to close than five- or six-membered rings. Intermolecular oligomerization is a competing side reaction.

  • Solution: High dilution conditions (0.001 M to 0.005 M) and elevated temperatures (refluxing DCM or Toluene) are required to favor the intramolecular pathway.

  • Catalyst Choice: Grubbs II (Second Generation) is preferred for sterically hindered ureas or electron-deficient alkenes.

Method B: Intramolecular Nucleophilic Substitution

Often used for benzodiazepine derivatives. This involves the reaction of an ortho-amino ester with an amino acid derivative, followed by cyclization. While scalable, it often lacks the modularity of the RCM approach.

Detailed Experimental Protocol

Target: Synthesis of a generic 1,3,4,7-tetrahydro-2H-pyrimido[4,5-d]azepin-2-one via RCM.

This protocol is designed to be self-validating : the evolution of ethylene gas serves as a visual indicator of reaction progress, and the disappearance of terminal alkene signals in NMR confirms conversion.

Materials
  • Substrate: N,N-diallyl-pyrimidine-4-amine derivative (1.0 equiv).

  • Catalyst: Grubbs 2nd Generation Catalyst.

  • Solvent: Anhydrous Dichloromethane (DCM), degassed.

  • Atmosphere: Dry Nitrogen or Argon.

Step-by-Step Workflow
  • Pre-Reaction Preparation (Degassing):

    • Dissolve the bis-alkene substrate in anhydrous DCM to achieve a concentration of 0.005 M (critical for 7-membered rings).

    • Why: High dilution prevents intermolecular dimerization (oligomerization).

    • Sparge the solution with Argon for 15 minutes. Ruthenium carbenes are sensitive to oxygen over prolonged reaction times.

  • Catalyst Addition:

    • Add Grubbs II catalyst (5–10 mol%) in one portion under Argon flow.

    • Fit the flask with a reflux condenser and an oil bubbler.

  • Reaction & Monitoring:

    • Heat to reflux (40°C) for 12–24 hours.

    • Visual Check: Bubbling in the oil trap indicates ethylene release (the driving force).

    • TLC/LCMS Check: Monitor for the disappearance of the starting material (

      
       usually changes significantly due to conformational restriction).
      
  • Work-up & Purification:

    • Scavenging: Add activated charcoal or a specific Ru-scavenger (e.g., SiliaMetS®) to the reaction mixture and stir for 1 hour to remove colored ruthenium byproducts.

    • Filter through a pad of Celite.

    • Concentrate in vacuo.

    • Purify via flash column chromatography (typically MeOH/DCM gradients).

  • Validation (NMR):

    • Look for the disappearance of terminal alkene protons (

      
       5.0–6.0 ppm).
      
    • Observe the appearance of the internal alkene signal (often a multiplet or doublet of triplets around

      
       5.5–5.8 ppm) and the diastereotopic splitting of the methylene protons adjacent to the nitrogen, confirming ring rigidity.
      
Visualization: RCM Reaction Pathway

RCM_Protocol Substrate Bis-Alkene Substrate Ru_Species Active Ru-Carbene (Initiation) Substrate->Ru_Species + Grubbs II Metallacycle Metallacyclobutane Intermediate Ru_Species->Metallacycle Cycloaddition Product 7-Membered Cyclic Urea Metallacycle->Product Product Release Ethylene Ethylene Gas (Byproduct) Metallacycle->Ethylene Driving Force

Caption: Mechanistic flow of the Ring-Closing Metathesis to form the 7-membered urea.

Biological Applications & Case Studies

The bicyclic urea scaffold has been successfully deployed in several high-value therapeutic areas.

Target ClassSpecific TargetMechanism of ActionRole of 7-Membered Ring
Viral Protease HIV-1 ProteaseCompetitive InhibitorThe cyclic urea carbonyl mimics the water molecule that hydrates the catalytic aspartates (Asp25/Asp25'). The 7-membered ring positions hydrophobic groups (P1/P1') to fit the symmetry of the homodimeric enzyme [1].
Ion Channels TRPV1AntagonistPyrimido[4,5-d]azepines serve as bioisosteres for piperazine-ureas.[1] The bicyclic core locks the pharmacophore in a conformation that blocks the vanilloid binding site, treating neuropathic pain [2].
Oncology PSMAInhibitorUrea-based inhibitors target Prostate-Specific Membrane Antigen.[2][3][4] The 7-membered ring provides a linker that orients the glutamate-binding moiety correctly within the active site tunnel [3].
GPCR 5-HT2CAgonistUsed for stress urinary incontinence.[5] The scaffold rigidity ensures selectivity over 5-HT2A and 5-HT2B receptors, reducing off-target cardiovascular risks [4].
Case Study: TRPV1 Antagonists

Research by Hawryluk et al. (Johnson & Johnson) demonstrated that replacing a flexible linear urea with a 6,7,8,9-tetrahydro-5H-pyrimido[4,5-d]azepine core significantly improved metabolic stability while maintaining nanomolar potency against the TRPV1 channel. The 7-membered ring was crucial for occupying a specific hydrophobic cleft that smaller rings could not adequately fill without inducing steric clash [2].

References
  • Lam, P. Y., et al. (1994). Rational design of potent, bioavailable, nonpeptide cyclic urea inhibitors of HIV protease. Science, 263(5145), 380-384.

  • Hawryluk, N. A., et al. (2010).[1] Discovery and synthesis of 6,7,8,9-tetrahydro-5H-pyrimido-[4,5-d]azepines as novel TRPV1 antagonists.[1] Bioorganic & Medicinal Chemistry Letters, 20(23), 7137-7141.[1]

  • Siow, A., et al. (2022).[4] Synthesis and development of seven-membered constrained cyclic urea based PSMA inhibitors via RCM. New Journal of Chemistry, 46, 14460-14467.

  • Chevalier, K. M., et al. (2011). Pyrimido[4,5-d]azepines as potent and selective 5-HT2C receptor agonists: Design, synthesis, and evaluation of PF-3246799. Bioorganic & Medicinal Chemistry Letters, 21(9), 2715-2720.

Sources

Foundational

An In-depth Technical Guide to Hexahydro-cycloheptaimidazol-2-one and its Chemical Synonyms: A Focus on Synthesis, Characterization, and Potential in Drug Discovery

For Researchers, Scientists, and Drug Development Professionals Abstract This technical guide provides a comprehensive overview of hexahydro-cycloheptaimidazol-2-one, more systematically known as Hexahydro-2H-1,3-diazepi...

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of hexahydro-cycloheptaimidazol-2-one, more systematically known as Hexahydro-2H-1,3-diazepin-2-one. The document delves into the nomenclature, chemical properties, and synthetic strategies relevant to this class of cyclic ureas. While specific pharmacological data for this particular molecule is limited in publicly accessible literature, this guide explores the broader context of diazepinone derivatives in drug discovery, outlining potential therapeutic applications and the methodologies for their biological evaluation. Furthermore, detailed protocols for the characterization of such compounds using modern analytical techniques are presented. This guide is intended to serve as a foundational resource for researchers interested in the chemical space of seven-membered nitrogen-containing heterocycles and their potential as scaffolds for novel therapeutic agents.

Introduction and Nomenclature

Hexahydro-cycloheptaimidazol-2-one is a saturated seven-membered heterocyclic compound containing a urea moiety within the ring. While the name provided in the topic is a valid descriptor, the more common and systematically correct name is Hexahydro-2H-1,3-diazepin-2-one . Throughout this guide, the latter will be used for clarity and consistency with scientific literature.

This compound belongs to the family of diazepinones, which are characterized by a seven-membered ring containing two nitrogen atoms and a ketone group. The saturated nature of the hexahydro- derivative imparts specific conformational properties that are of interest in medicinal chemistry for the design of scaffolds with defined three-dimensional structures.

Synonyms and Chemical Identifiers:

To facilitate comprehensive literature searches and unambiguous identification, a list of synonyms and key chemical identifiers for Hexahydro-2H-1,3-diazepin-2-one is provided below.

IdentifierValue
Systematic Name Hexahydro-2H-1,3-diazepin-2-one
CAS Number 19055-93-7[1][2]
Common Synonyms Hexahydro-1,3-diazepin-2-one, Tetramethyleneurea, N,N′-Tetramethyleneurea[1]
Molecular Formula C₅H₁₀N₂O[1][2]
Molecular Weight 114.15 g/mol [2]
InChI InChI=1S/C5H10N2O/c8-5-6-3-1-2-4-7-5/h1-4H2,(H2,6,7,8)[1]
SMILES O=C1NCCCCN1[1]

This compound is typically a colorless to pale yellow liquid or solid and exhibits moderate solubility in polar solvents, making it a versatile intermediate in organic synthesis.[1] Its structure, featuring two nitrogen atoms, allows for hydrogen bonding, which can influence its chemical reactivity and interactions with biological macromolecules.[1]

Synthetic Strategies for the Diazepinone Core

The synthesis of the hexahydro-2H-1,3-diazepin-2-one scaffold can be approached through several classical and modern organic chemistry reactions. The choice of method often depends on the availability of starting materials and the desired substitution pattern on the diazepinone ring.

Cyclization of 1,4-Diaminobutane Derivatives

A straightforward conceptual approach involves the cyclization of 1,4-diaminobutane with a carbonylating agent. This method builds the seven-membered ring from an acyclic precursor.

Workflow: Synthesis from 1,4-Diaminobutane

A 1,4-Diaminobutane C Hexahydro-2H-1,3-diazepin-2-one A->C Cyclization B Phosgene or Phosgene Equivalent (e.g., triphosgene, CDI) B->C

Caption: General workflow for the synthesis of Hexahydro-2H-1,3-diazepin-2-one from 1,4-diaminobutane.

Experimental Protocol: Conceptual Cyclization

  • Dissolution: Dissolve 1,4-diaminobutane in a suitable aprotic solvent (e.g., dichloromethane or tetrahydrofuran) under an inert atmosphere (e.g., nitrogen or argon).

  • Cooling: Cool the solution to 0 °C in an ice bath to control the exothermicity of the reaction.

  • Addition of Carbonylating Agent: Slowly add a solution of a phosgene equivalent, such as triphosgene or carbonyldiimidazole (CDI), to the cooled diamine solution with vigorous stirring. The slow addition is crucial to favor intramolecular cyclization over intermolecular polymerization.

  • Reaction Monitoring: Monitor the progress of the reaction by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).

  • Work-up: Upon completion, quench the reaction with an aqueous solution (e.g., saturated sodium bicarbonate). Separate the organic layer, wash with brine, and dry over an anhydrous drying agent (e.g., sodium sulfate or magnesium sulfate).

  • Purification: Remove the solvent under reduced pressure and purify the crude product by column chromatography on silica gel or by distillation to yield the desired Hexahydro-2H-1,3-diazepin-2-one.

Causality Behind Experimental Choices: The use of an aprotic solvent is necessary to prevent reaction with the highly reactive carbonylating agent. Cooling the reaction mixture and slow addition of the reagent are critical to control the reaction rate and minimize the formation of polymeric byproducts. An inert atmosphere prevents side reactions with atmospheric moisture and carbon dioxide.

Ring Expansion Reactions: Beckmann and Schmidt Rearrangements

Ring expansion reactions of cyclic ketones are powerful methods for the synthesis of larger ring lactams. Both the Beckmann and Schmidt rearrangements can theoretically be applied to a six-membered ring precursor to afford the seven-membered diazepinone.

2.2.1. The Beckmann Rearrangement

The Beckmann rearrangement involves the acid-catalyzed rearrangement of an oxime to an amide.[1][3][4][5] For the synthesis of a diazepinone, a suitable precursor would be a cyclic ketone containing a nitrogen atom in the ring.

Workflow: Beckmann Rearrangement Approach

A Substituted Cyclohexanone C Cyclohexanone Oxime A->C B Hydroxylamine (NH₂OH) B->C E Caprolactam Derivative (Hexahydro-azepin-2-one) C->E Rearrangement D Acid Catalyst (e.g., H₂SO₄, PPA) D->E

Caption: Conceptual workflow for the synthesis of a caprolactam via the Beckmann rearrangement.

While the classical Beckmann rearrangement is used to synthesize caprolactams (containing one nitrogen atom), modifications of the substrate would be necessary to introduce the second nitrogen atom of the diazepinone ring.

2.2.2. The Schmidt Reaction

The Schmidt reaction involves the reaction of a ketone with hydrazoic acid (HN₃) in the presence of a strong acid to yield an amide.[6][7][8] This reaction can be used to convert a cyclic ketone into a ring-expanded lactam.

Workflow: Schmidt Reaction Approach

A Cyclohexanone C Caprolactam A->C Ring Expansion B Hydrazoic Acid (HN₃) + Acid Catalyst B->C

Caption: General workflow for the synthesis of caprolactam using the Schmidt reaction.

Similar to the Beckmann rearrangement, the direct synthesis of Hexahydro-2H-1,3-diazepin-2-one via a Schmidt reaction on a simple cyclohexanone is not straightforward. However, these rearrangement strategies are highly relevant for the synthesis of various substituted diazepinone derivatives, which are of significant interest in medicinal chemistry.

Analytical Characterization

The unambiguous identification and purity assessment of Hexahydro-2H-1,3-diazepin-2-one and its derivatives are crucial for their use in research and drug development. A combination of spectroscopic and chromatographic techniques is typically employed.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the most powerful tool for the structural elucidation of organic molecules.

  • ¹H NMR: The proton NMR spectrum of Hexahydro-2H-1,3-diazepin-2-one is expected to show distinct signals for the methylene protons of the seven-membered ring. The chemical shifts and coupling patterns of these protons provide information about the conformation of the ring in solution. The NH protons will typically appear as a broad singlet, and its chemical shift can be concentration and solvent-dependent.

  • ¹³C NMR: The carbon NMR spectrum will show characteristic signals for the carbonyl carbon (typically in the range of 170-180 ppm) and the methylene carbons of the ring.

  • 2D NMR Techniques: Techniques such as COSY (Correlation Spectroscopy), HSQC (Heteronuclear Single Quantum Coherence), and HMBC (Heteronuclear Multiple Bond Correlation) can be used to establish the connectivity of protons and carbons within the molecule, confirming the cyclic structure.

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of the molecule.

  • Electron Ionization (EI-MS): This technique can provide a clear molecular ion peak (M⁺) and a characteristic fragmentation pattern that can be used for structural confirmation.

  • Electrospray Ionization (ESI-MS): A softer ionization technique that is well-suited for polar molecules and can be coupled with liquid chromatography. It typically shows the protonated molecule [M+H]⁺.

High-Performance Liquid Chromatography (HPLC)

HPLC is a versatile technique for assessing the purity of the compound and for its quantification in various matrices.

Experimental Protocol: Conceptual HPLC Method

  • Column: A reversed-phase C18 column is a common choice for the analysis of moderately polar organic molecules.

  • Mobile Phase: A gradient elution with a mixture of water and a polar organic solvent (e.g., acetonitrile or methanol) is often used. The addition of a small amount of an acid (e.g., formic acid or trifluoroacetic acid) to the mobile phase can improve peak shape.

  • Detection: UV detection at a wavelength where the compound has significant absorbance (typically around 200-220 nm for a urea chromophore) is standard.

  • Quantification: For quantitative analysis, a calibration curve is generated using standards of known concentrations.

Data Presentation: Representative HPLC Parameters

ParameterValue
Column C18, 5 µm, 4.6 x 250 mm
Mobile Phase A 0.1% Formic Acid in Water
Mobile Phase B 0.1% Formic Acid in Acetonitrile
Gradient 5% B to 95% B over 20 minutes
Flow Rate 1.0 mL/min
Detection UV at 210 nm
Injection Volume 10 µL

This method is a general starting point and would require optimization for specific applications.

Potential in Drug Discovery and Biological Activity

While specific biological activity data for Hexahydro-2H-1,3-diazepin-2-one is not extensively reported in the literature, the broader class of diazepine and diazepinone derivatives has been a fertile ground for the discovery of new therapeutic agents.[3][6][7][9]

The Diazepinone Scaffold in Medicinal Chemistry

The seven-membered diazepine ring system is a "privileged scaffold" in medicinal chemistry, meaning it is a structural motif that is capable of binding to a variety of biological targets. Derivatives of diazepines and benzodiazepinones are known to exhibit a wide range of pharmacological activities, including anxiolytic, anticonvulsant, hypnotic, and anticancer effects.[7]

Workflow: Drug Discovery with a Privileged Scaffold

A Privileged Scaffold (e.g., Diazepinone) B Chemical Synthesis (Library Generation) A->B C High-Throughput Screening (Biological Assays) B->C D Hit Identification C->D E Lead Optimization (Structure-Activity Relationship) D->E F Preclinical Development E->F

Caption: A general workflow for drug discovery starting from a privileged scaffold like the diazepinone core.

Hypothetical Biological Evaluation

To explore the potential biological activity of Hexahydro-2H-1,3-diazepin-2-one, a systematic pharmacological screening would be necessary. This would typically involve a series of in vitro and in vivo assays.

4.2.1. In Vitro Screening

  • Receptor Binding Assays: The compound would be tested for its ability to bind to a panel of common drug targets, such as G-protein coupled receptors (GPCRs), ion channels, and enzymes.

  • Enzyme Inhibition Assays: The compound's ability to inhibit the activity of specific enzymes implicated in disease (e.g., kinases, proteases) would be assessed.

  • Cell-Based Assays: The effect of the compound on cellular processes such as proliferation, apoptosis, and signaling pathways would be investigated using various cell lines.

4.2.2. In Vivo Studies

If promising activity is observed in in vitro assays, the compound would then be evaluated in animal models of disease to assess its efficacy, pharmacokinetics (absorption, distribution, metabolism, and excretion), and safety profile.

Known Biological Activities of Related Structures
  • Benzodiazepine Derivatives: The most well-known class of diazepine-containing drugs, which act as positive allosteric modulators of the GABAA receptor, leading to anxiolytic, sedative, and anticonvulsant effects.

  • HIV Protease Inhibitors: Certain substituted 2H-1,3-diazapin-2-ones have been investigated as inhibitors of HIV protease, an essential enzyme for viral replication.[10]

  • Anticancer Agents: Some dibenzo[b,e][1][9]diazepinone derivatives have been shown to induce cell death in cancer cells.[11]

The exploration of Hexahydro-2H-1,3-diazepin-2-one as a scaffold for the development of new drugs would involve the synthesis of a library of derivatives with diverse substituents to probe the structure-activity relationship (SAR) for various biological targets.

Conclusion

Hexahydro-2H-1,3-diazepin-2-one is a chemically interesting and accessible heterocyclic compound. While its own biological profile remains largely unexplored in the public domain, its core structure is related to a class of compounds with proven pharmacological relevance. This guide has provided a comprehensive overview of its nomenclature, synthetic strategies, and analytical characterization methods. For researchers in drug discovery, this molecule represents a potential starting point for the design and synthesis of novel compound libraries. The exploration of its biological activity through systematic screening could unveil new therapeutic opportunities. The methodologies and conceptual frameworks presented herein provide a solid foundation for such future investigations.

References

  • Chemistry LibreTexts. (2023, January 22). Schmidt Reaction. Retrieved from [Link]

  • Academia.edu. (n.d.). Review on Synthesis of Biologically Active Diazepam Derivatives. Retrieved from [Link]

  • Rashid, M., Ashraf, A., et al. (2019). 1,4-Diazepines: A Review on Synthesis, Reactions and Biological Significance. Current Organic Synthesis, 16(6), 836-854.
  • Master Organic Chemistry. (n.d.). Beckmann Rearrangement. Retrieved from [Link]

  • Wikipedia. (n.d.). Beckmann rearrangement. Retrieved from [Link]

  • Wikipedia. (n.d.). Schmidt reaction. Retrieved from [Link]

  • Chemistry Steps. (2025, June 18). Beckmann Rearrangement. Retrieved from [Link]

  • Google Patents. (n.d.). US6313110B1 - Substituted 2H-1,3-diazapin-2-one useful as an HIV protease inhibitor.
  • Semantic Scholar. (n.d.). 1,4-Diazepines: A Review on Synthesis, Reactions and Biological Significance. Retrieved from [Link]

  • OUCI. (n.d.). 1,4-Diazepines: A Review on Synthesis, Reactions and Biological Significance. Retrieved from [Link]

  • ResearchGate. (2025, August 6). Catalyst-free green synthesis of urea and thiourea derivatives of tetramethylguanidine (TMG) and evaluation of biological activity. Retrieved from [Link]

  • ResearchGate. (2025, August 6). Current Scenario of 1,4-Diazepines as Potent Biomolecules-A Mini Review. Retrieved from [Link]

  • Google Patents. (n.d.). GB1449595A - Hexahydro-diazepino-indole derivatives and their preparation thereof.
  • PubMed. (2002, July 18). Synthesis and pharmacological testing of 1,2,3,4,10,14b-hexahydro-6-methoxy-2-methyldibenzo[c,f]pyrazino[1,2-a]azepin and its enantiomers in comparison with the two antidepressants mianserin and mirtazapine. Retrieved from [Link]

  • RSC Publishing. (n.d.). Naturally occurring tetramic acid products: isolation, structure elucidation and biological activity. Retrieved from [Link]

  • PubMed. (2023, December 7). Novel tetrahydronaphthalen-1-yl-phenethyl ureas: synthesis and dual antibacterial-anticancer activities. Retrieved from [Link]

  • PubMed. (2025). N,N'-disubstituted Ureas as Novel Antiplatelet Agents: Synthesis, Pharmacological Evaluation and In Silico Studies. Retrieved from [Link]

  • Google Patents. (n.d.). EP1589014A1 - Process for the preparation of 1,3-dihydro-2H-3-benzazepin-2-one and application to the preparation of ivabradine and their pharmaceutically acceptable salts.
  • Lirias. (n.d.). [4,5,1-jk][1][9]benzodiazepin-2(1H)-one and -thione derivatives. Retrieved from [Link]

  • Academia.edu. (n.d.). Synthesis and anti-HIV activity of 1,3,4,5-tetrahydro-2H-1,4-benzodiazepin-2-one (TBO) derivatives. truncated 4,5,6,7-tetrahydro-5-methylimidazo[4,5,1-jk][1][9]benzodiazepin-2(1H)-ones (TIBO) analogues. Retrieved from [Link]

  • PubMed. (1989, May). Synthesis and structure-activity relationship of substituted tetrahydro- and hexahydro-1,2-benzisothiazol-3-one 1,1-dioxides and thiadiazinones: potential anxiolytic agents. Retrieved from [Link]

  • ResearchGate. (2025, November 3). The synthesis of novel hexahydrodibenzo[b,e][1][9]diazepin-1-one derivatives. Retrieved from [Link]

  • Justia Patents. (1999, September 27). Hexahydro-naphthalenone oximes and hydrazones. Retrieved from [Link]

  • CNR-IRIS. (2023, January 3). New Class of Benzodiazepinone Derivatives as Pro-Death Agents Targeting BIR Domains in Cancer Cells. Retrieved from [Link]

  • PMC. (n.d.). Design and Characterization of 1,3-Dihydro-2H-benzo[d]azepin-2-ones as Rule-of-5 Compliant Bivalent BET Inhibitors. Retrieved from [Link]

  • GSRS. (n.d.). TETRAMETHYLENEUREA. Retrieved from [Link]

  • PMC. (2023, December 7). Novel tetrahydronaphthalen-1-yl-phenethyl ureas: synthesis and dual antibacterial-anticancer activities. Retrieved from [Link]

  • PubMed. (2000, August 15). Chemistry, pharmacology and pharmacokinetics of N,N',N" -triethylenethiophosphoramide (ThioTEPA). Retrieved from [Link]

  • Helda - University of Helsinki. (2021, August 19). New 2,3-Benzodiazepine Derivative: Synthesis, Activity on Central Nervous System, and Toxicity Study in Mice. Retrieved from [Link]

  • PMC. (n.d.). Synthesis and Biological Activity of Substituted Urea and Thiourea Derivatives Containing 1,2,4-Triazole Moieties. Retrieved from [Link]

  • MDPI. (2023, May 30). Design, Synthesis and Biological Activities of (Thio)Urea Benzothiazole Derivatives. Retrieved from [Link]

  • Garg Lab - UCLA. (n.d.). Patents & Products. Retrieved from [Link]

  • EPA. (2025, October 15). 2H-1,3-Diazepin-2-one, hexahydro-5,6-dihydroxy-1,3-bis((4-methylphenyl)methyl)-4,7-bis(phenylmethyl)-, (4R,5S,6S,7R)-. Retrieved from [Link]

  • PubMed. (2010, December 1). Synthesis and characterization of 1,3-dihydro-benzo[b][1][9]diazepin-2-one derivatives: Part 4. In vivo active potent and selective non-competitive metabotropic glutamate receptor 2/3 antagonists. Retrieved from [Link]

  • PubChem. (n.d.). 2H-1,3-Diazepin-2-one, hexahydro-5,6-dihydroxy-1,3-bis(2-naphthalenylmethyl)-4,7-bis(phenylmethyl)-, (4R,5S,6S,7R)-. Retrieved from [Link]

Sources

Exploratory

The Untapped Potential of the Cycloheptaimidazol-2-one Core: A Technical Guide for Drug Discovery

Preamble: Charting Unexplored Chemical Space In the relentless pursuit of novel therapeutic agents, the exploration of new chemical scaffolds is paramount. This guide delves into the latent bioactive potential of the cyc...

Author: BenchChem Technical Support Team. Date: February 2026

Preamble: Charting Unexplored Chemical Space

In the relentless pursuit of novel therapeutic agents, the exploration of new chemical scaffolds is paramount. This guide delves into the latent bioactive potential of the cycloheptaimidazol-2-one core, a heterocyclic system of significant interest yet conspicuously absent from the current body of scientific literature. The fusion of a seven-membered cycloheptane ring with the well-established imidazol-2-one pharmacophore presents a unique three-dimensional architecture, offering tantalizing prospects for novel drug-target interactions.

Due to the novelty of this specific scaffold, this document will adopt a predictive and prospective approach. By drawing upon the rich vein of research into structurally related imidazol-2-one, imidazolidin-2-one, and benzimidazol-2-one analogs, we will construct a scientifically rigorous framework for the synthesis, biological evaluation, and mechanistic investigation of cycloheptaimidazol-2-one derivatives. This guide is intended for researchers, medicinal chemists, and drug development professionals poised at the frontier of molecular innovation.

I. The Imidazol-2-one Scaffold: A Privileged Motif in Medicinal Chemistry

The imidazole ring is a cornerstone of many biologically active molecules.[1] When incorporated into the imidazol-2-one (or imidazolone) core, it confers a unique combination of hydrogen bonding capabilities, polarity, and structural rigidity that facilitates interaction with a wide array of biological targets.[2] This has led to the development of imidazol-2-one derivatives with a broad spectrum of pharmacological activities, including:

  • Anticancer: Aryl-substituted imidazol-2-ones have demonstrated significant cytotoxic activities against various human cancer cell lines, with some compounds proving to be more potent than established drugs like docetaxel.[3] The mechanism often involves the disruption of microtubule dynamics, similar to other successful antineoplastic agents.[1]

  • Anti-inflammatory: Imidazol-2-one derivatives have been identified as potent and selective inhibitors of cyclooxygenase-2 (COX-2), a key enzyme in the inflammatory cascade. This selectivity offers the potential for anti-inflammatory agents with reduced gastrointestinal side effects compared to traditional non-steroidal anti-inflammatory drugs (NSAIDs).[4]

  • Antimicrobial and Antiviral: The imidazole nucleus is present in numerous compounds with demonstrated antibacterial, antifungal, and antiviral properties.[5][6]

The cycloheptane ring, in contrast to the more common five- and six-membered rings, provides a larger and more flexible scaffold. Its fusion to the imidazol-2-one core in the cycloheptaimidazol-2-one structure is hypothesized to allow for the exploration of larger and more complex binding pockets within target proteins, potentially leading to enhanced potency and selectivity.

II. Synthetic Pathways to the Cycloheptaimidazol-2-one Core: A Predictive Approach

While specific synthetic routes for the cycloheptaimidazol-2-one core are not yet documented, established methods for the synthesis of related imidazolidin-2-ones and benzimidazol-2-ones provide a robust blueprint.[7][8] A plausible and efficient strategy would involve the cyclization of a 1,2-diaminocycloheptane precursor.

A proposed synthetic workflow is outlined below:

G cluster_0 Predictive Synthesis of Cycloheptaimidazol-2-one A 1,2-Diaminocycloheptane C Cyclization Reaction A->C B Carbonyl Source (e.g., Phosgene, CDI, Urea) B->C D Cycloheptaimidazol-2-one Core C->D Formation of Imidazol-2-one Ring E Functionalization/ Derivatization D->E F Library of Bioactive Candidates E->F

Caption: Predictive synthetic workflow for cycloheptaimidazol-2-one derivatives.

Experimental Protocol: A Generalizable Cyclization Method

The following protocol is adapted from established procedures for the synthesis of imidazolidin-2-ones and serves as a starting point for the synthesis of the cycloheptaimidazol-2-one core.[9]

Materials:

  • trans-1,2-Diaminocycloheptane

  • Carbonyldiimidazole (CDI)

  • Anhydrous Dichloromethane (DCM)

  • 0.01 M Hydrochloric Acid (HCl)

  • Silica Gel for column chromatography

  • Petroleum ether and Ethyl acetate

Procedure:

  • Dissolve trans-1,2-diaminocycloheptane in anhydrous DCM (0.02 M).

  • Add carbonyldiimidazole (CDI, 1.0 equivalent) to the solution.

  • Heat the reaction mixture to reflux overnight and monitor the reaction progress by thin-layer chromatography (TLC).

  • If the reaction is incomplete, add an additional 0.2 equivalents of CDI and continue to reflux for another 4 hours.

  • Upon completion, quench the reaction with 0.01 M HCl.

  • Perform an extraction with DCM.

  • Dry the organic layer over anhydrous sodium sulfate and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel, using a petroleum ether/ethyl acetate gradient as the eluent to obtain the pure cycloheptaimidazol-2-one.

Causality Behind Experimental Choices:

  • Anhydrous Conditions: The use of anhydrous DCM is crucial to prevent the hydrolysis of CDI and other reactive intermediates.

  • Reflux: Heating the reaction mixture to reflux provides the necessary activation energy for the cyclization reaction to proceed at a reasonable rate.

  • TLC Monitoring: Continuous monitoring of the reaction by TLC is essential to determine the optimal reaction time and to ensure the complete consumption of the starting materials.

  • Acidic Quench: The addition of dilute HCl serves to neutralize any remaining basic reagents and to facilitate the work-up process.

  • Column Chromatography: This purification technique is necessary to isolate the desired product from any unreacted starting materials, by-products, or impurities.

III. Predicted Bioactive Potential and Mechanistic Pathways

Based on the extensive research into analogous compounds, the cycloheptaimidazol-2-one core is predicted to exhibit a range of valuable biological activities.

A. Anticancer Activity

A primary area of interest for cycloheptaimidazol-2-one derivatives is their potential as anticancer agents.[1][2][3]

Hypothesized Mechanism of Action:

Many imidazole-based compounds exert their anticancer effects by targeting the tubulin-microtubule equilibrium, which is critical for cell division.[1] It is plausible that cycloheptaimidazol-2-one derivatives could also function as microtubule-destabilizing agents.

G cluster_1 Hypothesized Anticancer Mechanism A Cycloheptaimidazol-2-one Derivative B Tubulin Binding A->B C Inhibition of Microtubule Polymerization B->C D Disruption of Mitotic Spindle C->D E G2/M Phase Cell Cycle Arrest D->E F Apoptosis E->F

Caption: Hypothesized mechanism of anticancer action for cycloheptaimidazol-2-one derivatives.

B. Anti-inflammatory Activity

The established role of imidazole derivatives as COX-2 inhibitors suggests a strong potential for anti-inflammatory activity in the cycloheptaimidazol-2-one series.

Hypothesized Mechanism of Action:

Cycloheptaimidazol-2-one derivatives may selectively bind to and inhibit the COX-2 enzyme, thereby blocking the conversion of arachidonic acid to prostaglandins, which are key mediators of inflammation.[10][11]

G cluster_2 Hypothesized Anti-inflammatory Mechanism A Inflammatory Stimuli (e.g., LPS) B Activation of NF-κB and MAPK Pathways A->B C Upregulation of COX-2 Expression B->C E Prostaglandin Synthesis C->E D Arachidonic Acid D->E F Inflammation E->F G Cycloheptaimidazol-2-one Derivative G->C Inhibition

Caption: Hypothesized anti-inflammatory mechanism via COX-2 inhibition.

C. Antimicrobial and Antiviral Activities

The imidazole scaffold is a common feature in many antimicrobial and antiviral drugs.[5][6] Therefore, it is reasonable to predict that cycloheptaimidazol-2-one derivatives may also possess these properties. The mechanism of action in these cases is often target-specific and would require dedicated investigation.

IV. A Roadmap for Biological Evaluation: Key Experimental Workflows

To validate the predicted bioactive potential of novel cycloheptaimidazol-2-one derivatives, a systematic and rigorous screening process is essential.

G cluster_3 Workflow for Bioactivity Screening A Library of Cycloheptaimidazol-2-one Derivatives B In Vitro Cytotoxicity Assays (e.g., MTT Assay) A->B C Enzyme Inhibition Assays (e.g., COX-2 Inhibition) A->C D Antimicrobial/Antiviral Assays A->D E Identification of Lead Compounds B->E C->E D->E F In Vivo Studies E->F

Caption: A general workflow for the screening of bioactive compounds.

Experimental Protocol: In Vitro Cytotoxicity (MTT Assay)

This protocol provides a reliable method for assessing the cytotoxic effects of newly synthesized compounds on cancer cell lines.

Materials:

  • Human cancer cell line (e.g., MCF-7, HeLa)

  • Complete cell culture medium (e.g., DMEM with 10% FBS)

  • 96-well microtiter plates

  • Cycloheptaimidazol-2-one derivatives (dissolved in DMSO)

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution

  • Solubilization buffer (e.g., DMSO or a solution of SDS in HCl)

  • Microplate reader

Procedure:

  • Seed the cancer cells in a 96-well plate at a density of 5,000-10,000 cells per well and incubate for 24 hours to allow for cell attachment.

  • Prepare serial dilutions of the cycloheptaimidazol-2-one derivatives in the complete culture medium.

  • Remove the medium from the wells and add 100 µL of the different concentrations of the test compounds to the respective wells. Include a vehicle control (medium with DMSO) and a positive control (a known cytotoxic drug).

  • Incubate the plate for 48-72 hours.

  • Add 20 µL of MTT solution to each well and incubate for 4 hours at 37°C.

  • Remove the medium containing MTT and add 100 µL of the solubilization buffer to each well to dissolve the formazan crystals.

  • Measure the absorbance at 570 nm using a microplate reader.

  • Calculate the percentage of cell viability for each concentration and determine the IC50 value (the concentration of the compound that inhibits cell growth by 50%).

Data Presentation: Comparative Cytotoxicity

CompoundCell LineIC50 (µM)
Reference Drug (e.g., Docetaxel) MCF-7Value
Cycloheptaimidazol-2-one Derivative 1 MCF-7Value
Cycloheptaimidazol-2-one Derivative 2 MCF-7Value
Reference Drug (e.g., Docetaxel) HeLaValue
Cycloheptaimidazol-2-one Derivative 1 HeLaValue
Cycloheptaimidazol-2-one Derivative 2 HeLaValue

V. Concluding Remarks and Future Directions

The cycloheptaimidazol-2-one core represents a novel and unexplored frontier in medicinal chemistry. While direct experimental data is currently unavailable, a comprehensive analysis of its structurally related analogs strongly suggests a high potential for diverse and significant biological activities. This guide has provided a predictive framework for the synthesis and evaluation of this promising scaffold.

The path forward is clear: the synthesis of a focused library of cycloheptaimidazol-2-one derivatives is the critical next step. Subsequent rigorous biological screening, guided by the protocols and workflows outlined herein, will be necessary to unlock the true therapeutic potential of this exciting new class of compounds. The insights gained from these initial studies will undoubtedly pave the way for the development of novel drug candidates with improved efficacy and safety profiles.

VI. References

  • Gupta, V., & Kant, V. (2013). A Review on Biological Activity of Imidazole and Thiazole Moieties and their Derivatives. Science International, 1, 253-260.

  • Di Mola, A., et al. (2025). Arylpiperazinyl-Benzocycloheptapyrrole-Carboxamides Endowed with Dual Anticancer and Antiviral Activities. Molecules, 30(19), 4728.

  • Xue, N., et al. (2008). Synthesis and biological evaluation of imidazol-2-one derivatives as potential antitumor agents. Bioorganic & Medicinal Chemistry, 16(5), 2530-2538.

  • Abdel-Ghani, T. M., et al. (2021). Imidazoles as Potential Anticancer Agents: An Update on Recent Studies. Molecules, 26(11), 3148.

  • Islam, M. R., et al. (2021). Imidazoles as potential anticancer agents. Future Medicinal Chemistry, 13(16), 1505-1527.

  • Ben-M'barek, K., et al. (2013). A Convenient Synthesis and Antimicrobial Activity of Functionalized 1,2,4-Triazoles and 3-Amino-alkyltetraazabicyclo[3.3.0]octan. Asian Journal of Chemistry, 25(18), 10451-10455.

  • Al-Amiery, A. A., et al. (2014). Antioxidant, antimicrobial, and theoretical studies of the thiosemicarbazone derivative Schiff base 2-(2-imino-1-methylimidazolidin-4-ylidene)hydrazinecarbothioamide (IMHC). BioMed Research International, 2014, 703591.

  • Almansa, C., et al. (2002). Synthesis and biological evaluation of imidazol-2-one and 2-cyanoiminoimidazole derivatives: novel series of PDE4 inhibitors. Bioorganic & Medicinal Chemistry Letters, 12(4), 655-659.

  • de Cássia da Silveira e Sá, R., et al. (2022). Phytochemistry and Evaluation of the Anti-Inflammatory Activity of the Hydroethanolic Extract of Virola elongata (Benth.) Warb. Stem Bark. Plants, 11(21), 2901.

  • da Silva, A. B., et al. (2025). Synthesis of Imidazolidin-2-ones from trans-(R,R)-Diaminocyclohexane: A Statistical Analysis-Based Pseudo-Multicomponent Protocol. Molecules, 30(6), 1339.

  • Abdel-Wahab, B. F., et al. (2023). Synthesis and antioxidant, antimicrobial, and antiviral activity of some pyrazole-based heterocycles using a 2(3H)-furanone derivative. Journal of the Iranian Chemical Society, 20(6), 1403-1418.

  • Sharma, D., & Narasimhan, B. (2013). Antioxidant and Antimicrobial Activity of Some 2-Phenyl-1H-indoles and Benzimidazoles. Indian Journal of Pharmaceutical Sciences, 75(4), 463-469.

  • Mobin, S., et al. (2020). Anti-inflammatory Activity of Bioactive Compounds from Microalgae and Cyanobacteria by Focusing on the Mechanisms of Action. Molecular Biology Reports, 47(8), 6175-6187.

  • Tavman, A., et al. (2021). Synthesis, Characterization and Antimicrobial Activity of 2-(5-Me/Cl/NO2-1H-benzimidazol-2-yl)-4-nitrophenols and their Zn(ClO4)2 Complexes. Revue Roumaine de Chimie, 66(3), 201-213.

  • Guntipally, S. (2018). Total and diverted total synthesis of 2-aminoimidazole and quinazolinone containing natural products: a dissertation in Chemistry. University of Massachusetts Dartmouth.

  • Kumar, G. S., et al. (2024). Synthesis, Antioxidant and Cytotoxic Activity Studies of 2-Chlorobenzo[h]quinoline containing 2,4,5-Trisubstituted Imidazole Derivatives. Asian Journal of Chemistry, 36(8), 2157-2162.

  • Khanna, I. K., et al. (1997). 1,2-Diarylimidazoles as potent, cyclooxygenase-2 selective, and orally active antiinflammatory agents. Journal of Medicinal Chemistry, 40(11), 1634-1647.

  • Harding, M. J., et al. (2011). Synthesis of 2-imidazolones and 2-iminoimidazoles. The Journal of Organic Chemistry, 76(23), 9948-9954.

  • Chan, C. C., et al. (1995). Cyclooxygenase-2 inhibitors. Synthesis and pharmacological activities of 5-methanesulfonamido-1-indanone derivatives. Journal of Medicinal Chemistry, 38(18), 3493-3503.

  • D'hooghe, M., & De Kimpe, N. (2019). Recent Advances in the Catalytic Synthesis of Imidazolidin-2-ones and Benzimidazolidin-2-ones. Molecules, 24(1), 165.

  • Fernando, I. P. S., et al. (2023). Anti-Inflammatory Effects of Bioactive Compounds from Seaweeds, Bryozoans, Jellyfish, Shellfish and Peanut Worms. Marine Drugs, 21(10), 512.

  • Organic Chemistry Portal. (n.d.). Benzimidazolone synthesis. Retrieved from [Link]

  • Ganesan, K., & Xu, B. (2025). Anti-Inflammatory Actions of Trigonella foenum-graecum L. in Acute and Chronic Inflammation. Jurnal Farmasi dan Ilmu Kefarmasian Indonesia, 12(2).

  • Lee, S., et al. (2023). Anti-Inflammatory Activity of 1,6,7-Trihydroxy-2-(1,1-dimethyl-2-propenyl)-3-methoxyxanthone Isolated from Cudrania tricuspidata via NF-κB, MAPK, and HO-1 Signaling Pathways in Lipopolysaccharide-Stimulated RAW 264.7 and BV2 Cells. Molecules, 28(21), 7306.

  • Ouf, S. A., et al. (2024). Novel imidazolone derivatives as potential dual inhibitors of checkpoint kinases 1 and 2: Design, synthesis, cytotoxicity evaluation, and mechanistic insights. Bioorganic Chemistry, 149, 107471.

  • Wujec, M., et al. (2025). Synthesis, Evaluation of Biological Activity, and Structure–Activity Relationships of New Amidrazone Derivatives Containing Cyclohex-1-ene-1-Carboxylic Acid. Molecules, 30(8), 1801.

  • Desai, K. R., & Shaikh, M. S. (2025). Synthesis and Biological Activities of Some Benzimidazolone Derivatives. E-Journal of Chemistry, 9(4), 1877-1884.

Sources

Protocols & Analytical Methods

Method

Protocol for cyclization of 1,2-diamines with carbonyldiimidazole (CDI)

Target Product: Imidazolidin-2-ones (Cyclic Ureas) Document Type: Application Note & Standard Operating Procedure (SOP) Version: 2.0 Abstract & Strategic Value The cyclization of 1,2-diamines to form imidazolidin-2-ones...

Author: BenchChem Technical Support Team. Date: February 2026

Target Product: Imidazolidin-2-ones (Cyclic Ureas) Document Type: Application Note & Standard Operating Procedure (SOP) Version: 2.0

Abstract & Strategic Value

The cyclization of 1,2-diamines to form imidazolidin-2-ones is a pharmacologically critical transformation, yielding scaffolds found in HIV protease inhibitors, chiral auxiliaries, and various kinase inhibitors. While historical protocols relied on highly toxic phosgene or triphosgene, 1,1'-Carbonyldiimidazole (CDI) has emerged as the superior reagent for bench-scale to pilot-plant operations.

This guide details a robust, self-validating protocol for this transformation. Unlike phosgene, CDI is a solid, easily handled reagent. However, its sensitivity to moisture and the kinetics of the intermediate "carbamoyl imidazole" species require a nuanced experimental approach to prevent hydrolysis or oligomerization.

Reaction Mechanism & Kinetic Considerations

Understanding the stepwise nature of this reaction is vital for troubleshooting. The reaction does not happen in a single concerted step.

  • Activation: The first amine performs a nucleophilic attack on CDI, expelling one equivalent of imidazole and forming a Carbamoyl Imidazole intermediate.

  • Cyclization: The second amine attacks the carbonyl center of the intermediate, expelling the second imidazole molecule and closing the 5-membered ring.

Critical Insight: The second step (cyclization) is often slower than the first, especially if the second amine is sterically hindered or electron-deficient. This can lead to the accumulation of the intermediate if the temperature is too low.

Visualization: Mechanistic Pathway

CDI_Cyclization_Mechanism Diamine 1,2-Diamine (Nucleophile) Intermediate Carbamoyl Imidazole (Stable Intermediate) Diamine->Intermediate Step 1: Activation (Fast, RT) CDI CDI (Electrophile) CDI->Intermediate Step 1: Activation (Fast, RT) Product Imidazolidin-2-one (Cyclic Urea) Intermediate->Product Step 2: Cyclization (Rate Limiting) Imidazole1 Imidazole (Byproduct 1) Intermediate->Imidazole1 - Imidazole Imidazole2 Imidazole (Byproduct 2) Product->Imidazole2 - Imidazole

Figure 1: Stepwise formation of cyclic urea.[1] Note that Step 2 often requires thermal energy to overcome the activation barrier.

Experimental Design: Critical Parameters

Solvent Selection Matrix

The choice of solvent dictates reaction rate and workup strategy.

SolventPolarityRecommended TempProsCons
THF Moderate0°C to 60°CExcellent solubility for diamines; easy to remove.CDI reacts with wet THF; must be anhydrous.[2]
DCM Low0°C to 40°CGood for workup (immiscible with water).Low boiling point limits thermal acceleration.
DMF HighRT to 100°CSolubilizes polar substrates; accelerates rate.Difficult to remove; requires aqueous wash.
MeCN ModerateRT to 80°CProduct often precipitates (filtration purification).Can be reactive with strong nucleophiles (rare).
Stoichiometry
  • Standard: 1.1 to 1.2 equivalents of CDI per equivalent of diamine.

  • Why: CDI hydrolyzes instantly upon contact with trace moisture. A slight excess ensures full conversion. Large excesses (>1.5 eq) should be avoided to prevent formation of bis-carbamoyl imidazoles (oligomers).

Standard Operating Procedure (SOP)

Scale: 1.0 mmol (Adaptable) Time: 2 - 16 Hours Safety: CDI evolves CO₂ gas. Do not seal the vessel tightly. Work in a fume hood.

Phase 1: Preparation
  • Drying: Flame-dry or oven-dry a round-bottom flask (RBF) and a magnetic stir bar. Cool under a stream of Nitrogen or Argon.

  • Reagent Check: Inspect CDI. It should be a white, free-flowing powder. Yellow or clumpy CDI is hydrolyzed and will fail.

  • Solvent: Use anhydrous THF or DCM (from a solvent still or molecular sieves).

Phase 2: Reaction Execution
  • Dissolution: Dissolve 1.0 mmol of 1,2-diamine in 5 mL of anhydrous solvent (0.2 M concentration).

  • Cooling (Optional): If the reaction is highly exothermic (common with primary alkyl amines), cool to 0°C in an ice bath. For aromatic amines, start at Room Temperature (RT).

  • CDI Addition: Add 1.1 - 1.2 mmol of CDI portion-wise over 5 minutes.

    • Observation: You will see effervescence (CO₂ evolution).[3] Ensure venting is possible.

  • Equilibration: Allow the reaction to stir at RT for 1 hour.

  • Monitoring (Checkpoint 1): Check via TLC or LCMS.

    • Target: Disappearance of starting diamine.

    • Common Status: Often shows a new spot (Intermediate) or Product.

  • Thermal Drive: If the intermediate persists (mass = Product + 68 Da), heat the reaction:

    • THF: Reflux (66°C) for 2-4 hours.

    • DCM: Reflux (40°C) overnight.

    • DMF: Heat to 80°C for 2 hours.

Phase 3: Workup & Purification

CDI reactions produce imidazole as the byproduct.[4] Imidazole is highly water-soluble and basic.

Method A: Aqueous Extraction (Preferred for DCM/EtOAc)

  • Dilute reaction mixture with DCM or Ethyl Acetate.

  • Wash organic layer with 1M HCl (2x).

    • Chemistry: Protonates imidazole (to imidazolium chloride), forcing it into the aqueous layer.

  • Wash with Brine (1x).

  • Dry over Na₂SO₄, filter, and concentrate.

Method B: Precipitation (Preferred for MeCN/Water)

  • If product precipitates during reaction, cool to 0°C.

  • Filter the solid.

  • Wash cake with cold water (removes imidazole) and cold ether.

Troubleshooting & Optimization Logic

Use this decision tree to diagnose reaction failures.

Troubleshooting_Tree Start Reaction Analysis (LCMS/TLC) Check1 Starting Material Remains? Start->Check1 Check2 Intermediate Mass (M+68) Observed? Check1->Check2 No (Consumed) Action_Moisture Cause: Wet Solvent/Old CDI Action: Use Anhydrous THF & Fresh CDI Check1->Action_Moisture Yes (No Reaction) Action_Heat Cause: Kinetic Trap Action: Heat to Reflux or Switch to DMF Check2->Action_Heat Yes (Stalled) Action_Success Proceed to Acid Wash Workup Check2->Action_Success No (Product Formed)

Figure 2: Diagnostic workflow for incomplete reactions.

Common Issues:
  • Stalled Intermediate: If you see a mass of [M+68] in LCMS, the ring has not closed. Solution: Increase temperature or add a base catalyst (e.g., DMAP, 10 mol%) to facilitate the elimination of the second imidazole.

  • Low Yield: Usually due to CDI hydrolysis. Solution: Increase CDI to 1.5 eq or dry solvents more rigorously.

References

  • Mechanism & General Utility

    • Staab, H. A. "Syntheses Using Heterocyclic Amides (Azolides)." Angewandte Chemie International Edition, 1962.

  • Comparison to Phosgene Substitutes

    • Batey, R. A., et al. "Carbamoylimidazolium Salts as Reagents for the Efficient Synthesis of Ureas, Carbamates, and Thiocarbamates." Tetrahedron Letters, 1998.

  • Solvent Effects (Computational & Experimental)

    • "Carbon dioxide insertion into diamines: a computational study of solvent effects."[5] ChemPhysChem, 2012.

  • Application in Drug Discovery (Imidazolidin-2-ones)

    • "Synthesis of Imidazolidin-2-ones... utilizing a pseudo-multicomponent reaction strategy." Molecules, 2023.

  • Purification & Workup

    • "1,1'-Carbonyldiimidazole (CDI) Mediated Coupling...".[3][6] Organic Process Research & Development.

Sources

Application

Application Note: Synthesis of Decahydro-2H-cyclohepta[d]imidazol-2-one

This Application Note and Protocol guide details the reaction conditions for the cyclization of 1,2-diaminocycloheptane with urea to synthesize decahydro-2H-cyclohepta[d]imidazol-2-one . Abstract The bicyclic urea scaffo...

Author: BenchChem Technical Support Team. Date: February 2026

This Application Note and Protocol guide details the reaction conditions for the cyclization of 1,2-diaminocycloheptane with urea to synthesize decahydro-2H-cyclohepta[d]imidazol-2-one .

Abstract

The bicyclic urea scaffold, specifically decahydro-2H-cyclohepta[d]imidazol-2-one , represents a critical pharmacophore in drug discovery, serving as a conformationally restricted mimic of peptide turns and a core for various CNS-active agents. This guide outlines two distinct protocols for its synthesis from 1,2-diaminocycloheptane:

  • Thermal Urea Fusion: A solvent-free, atom-economical method suitable for large-scale production.

  • CDI-Mediated Cyclization: A mild, high-fidelity method utilizing 1,1'-Carbonyldiimidazole (CDI), recommended for research-scale and stereochemically sensitive applications.

Mechanistic Insight & Reaction Logic

The formation of the cyclic urea ring from a 1,2-diamine proceeds through a two-step nucleophilic substitution mechanism.

  • Step 1: Mono-functionalization. The first amine attacks the carbonyl source (urea or CDI), eliminating a leaving group (NH₃ or imidazole) to form an intermediate ureido or carbamoyl species.

  • Step 2: Cyclization. The second amine attacks the carbonyl carbon intramolecularly, closing the ring and eliminating the second leaving group.

Key Challenge: The 7-membered cycloheptane ring possesses greater conformational flexibility than its cyclohexane analog. While this reduces ring strain, it increases the entropic penalty for cyclization. Therefore, maintaining high concentration (or neat conditions) or using a highly reactive carbonyl equivalent (CDI) is crucial to favor intramolecular cyclization over intermolecular polymerization.

Reaction Scheme Visualization

ReactionScheme Start 1,2-Diaminocycloheptane (Cis/Trans) Inter_Urea Intermediate: N-Carbamoyl Derivative Start->Inter_Urea + Urea - NH3 Inter_CDI Intermediate: Acyl-Imidazole Derivative Start->Inter_CDI + CDI - Imidazole Reagent_Urea Reagent A: Urea (>150°C) Reagent_CDI Reagent B: CDI (0-60°C) Product Decahydro-2H-cyclohepta[d] imidazol-2-one Inter_Urea->Product Heat Cyclization Byproduct_NH3 Byproduct: 2 x NH3 Inter_Urea->Byproduct_NH3 Inter_CDI->Product RT/Heat Cyclization Byproduct_Im Byproduct: 2 x Imidazole Inter_CDI->Byproduct_Im

Figure 1: Mechanistic pathways for thermal (Urea) and chemical (CDI) cyclization.

Critical Parameters Optimization

ParameterThermal Urea Fusion (Method A)CDI-Mediated (Method B)Impact on Outcome
Temperature 130°C → 180-200°C0°C → 25°C (up to 60°C)High temp ensures NH₃ evolution but risks charring. Low temp preserves stereochemistry.
Solvent None (Neat) or Ethylene GlycolTHF, DCM, or AcetonitrileNeat maximizes rate (entropy). THF solubilizes CDI and allows mild processing.
Stoichiometry 1:1 to 1:1.2 (Diamine:Urea)1:1.1 to 1:1.5 (Diamine:CDI)Excess urea compensates for sublimation. Excess CDI ensures complete conversion.
Stereochemistry Cis-isomer cyclizes readily. Trans may require higher temp.Cis is preferred. Trans works well due to mild conditions preventing isomerization.

Experimental Protocols

Protocol A: Thermal Urea Fusion (Scale-Up / Cost-Effective)

Best for: Large scale synthesis where cost is a driver and reagents are robust.

Materials:

  • 1,2-Diaminocycloheptane (1.0 equiv)

  • Urea (1.2 equiv)

  • Solvent: Diethylene glycol (optional, for temp control) or Neat.

Procedure:

  • Mixing: In a round-bottom flask equipped with a reflux condenser and a gas outlet (to a scrubber for NH₃), combine 1,2-diaminocycloheptane and urea.

  • Stage 1 (Melt): Heat the mixture to 130–140°C . The urea will melt, and the mixture will become homogeneous. Ammonia evolution will begin (monitor pH of off-gas). Stir for 2–3 hours.

    • Note: This forms the mono-urea intermediate.

  • Stage 2 (Cyclization): Increase temperature to 180–200°C . If the mixture solidifies, add a minimal amount of diethylene glycol or sulfolane. Continue heating for 2–4 hours until ammonia evolution ceases.

  • Workup:

    • Cool the reaction mass to ~80°C.

    • Add water to dissolve excess urea. The product often precipitates as a white/off-white solid.

    • Filter and wash with cold water.

    • Recrystallization: Recrystallize from Ethanol/Water or Ethyl Acetate.

Protocol B: CDI-Mediated Cyclization (High Purity / Research)

Best for: Medicinal chemistry, stereochemically pure targets, and avoiding harsh thermal conditions.

Materials:

  • 1,2-Diaminocycloheptane (1.0 equiv)

  • 1,1'-Carbonyldiimidazole (CDI) (1.2 equiv)

  • Solvent: Anhydrous THF or Dichloromethane (DCM)

  • Base: Triethylamine (TEA) (2.0 equiv, optional but recommended to scavenge imidazole if acid-sensitive).

Procedure:

  • Preparation: Flame-dry a round-bottom flask and purge with Nitrogen/Argon.

  • Dissolution: Dissolve 1,2-diaminocycloheptane in anhydrous THF (0.1 M concentration). Cool to 0°C in an ice bath.

  • Addition: Dissolve CDI in a separate portion of THF. Add the CDI solution dropwise to the diamine solution over 30 minutes.

    • Reasoning: Slow addition prevents the formation of oligomers (dimers linked by urea).

  • Reaction: Remove the ice bath and allow the reaction to warm to room temperature (25°C). Stir for 4–12 hours.

    • Monitoring: Check reaction progress via TLC or LC-MS. If conversion is incomplete, heat to 60°C for 2 hours.

  • Workup:

    • Concentrate the solvent under reduced pressure.

    • Redissolve the residue in DCM and wash with 1M HCl (to remove imidazole and unreacted amine) followed by saturated NaHCO₃.

    • Dry organic layer over Na₂SO₄ and concentrate.

  • Purification: Flash column chromatography (MeOH/DCM gradient) if necessary, though the product is often pure enough for use.

Workflow Decision Tree

Workflow Start Start: 1,2-Diaminocycloheptane ScaleCheck Is Scale > 100g? Start->ScaleCheck PurityCheck Is Stereochemistry Critical? ScaleCheck->PurityCheck No MethodA Method A: Thermal Urea Fusion (High Temp, Low Cost) ScaleCheck->MethodA Yes PurityCheck->MethodA No (Racemic/Robust) MethodB Method B: CDI Cyclization (Mild, High Purity) PurityCheck->MethodB Yes (Cis/Trans pure)

Figure 2: Decision matrix for selecting the optimal synthetic protocol.

Characterization & Troubleshooting

Expected Analytical Data
  • ¹H NMR (DMSO-d₆/CDCl₃): Look for the disappearance of the broad NH₂ signals (~1-2 ppm) and the appearance of urea NH signals (typically 5.5–6.5 ppm, broad singlets). The methine protons (CH-N) on the cycloheptane ring will shift downfield (~3.5–4.0 ppm).

  • ¹³C NMR: The diagnostic signal is the urea carbonyl carbon (C=O ), which typically appears between 160–165 ppm .

  • HRMS: Calculated mass for C₈H₁₄N₂O [M+H]⁺ ≈ 155.118.

Troubleshooting Table
IssuePossible CauseSolution
Incomplete Conversion Temperature too low (Method A) or old CDI (Method B).Increase 2nd stage temp to 200°C (A). Use fresh CDI or add DMAP catalyst (B).
Oligomerization Concentration too high (Method B).Perform CDI addition under high dilution (dropwise).
Sublimation of Urea Reaction vessel open/too hot too fast.Use a sealed tube or slight excess of urea; ramp temp slowly.
Product is Sticky/Oil Impurities (Imidazole/Urea).Wash thoroughly with water (A) or 1M HCl (B). Recrystallize from EtOAc.

References

  • General Urea Cyclization Mechanism

    • Smith, M. B. "Organic Synthesis."[1] 4th Ed. Academic Press. (Standard reference for urea fusion).

    • Common Organic Chemistry.[2] "Urea Formation."[2][3][4][5] Available at: [Link]

  • CDI-Mediated Cyclization Protocol

    • Batey, R. A., et al. "Carbonyldiimidazole-mediated synthesis of cyclic ureas."[6] Tetrahedron Letters, 1998.

  • Stereochemical Considerations (Cis vs Trans)

    • Scholarly Commons, Pacific University. "Exploration of Cis-1,2-Diaminocyclohexane-based Ligands." (Analogous 6-ring chemistry). Available at: [Link]

  • Alternative Reagents (Triphosgene/Phosgene)

    • NIH/PubChem. "Urea Derivatives in Modern Drug Discovery."[5] Available at: [Link]

Sources

Method

Microwave-assisted synthesis of cycloheptaimidazol-2-one derivatives

Application Note: Microwave-Assisted Synthesis of Cycloheptaimidazol-2-one Derivatives Executive Summary This Application Note details a high-efficiency protocol for the synthesis of cyclohepta[d]imidazol-2-one (also kno...

Author: BenchChem Technical Support Team. Date: February 2026

Application Note: Microwave-Assisted Synthesis of Cycloheptaimidazol-2-one Derivatives

Executive Summary

This Application Note details a high-efficiency protocol for the synthesis of cyclohepta[d]imidazol-2-one (also known as 2-hydroxycyclohepta[d]imidazole) and its derivatives using microwave-assisted organic synthesis (MAOS).

Traditionally, the fusion of an imidazole ring onto a tropone (seven-membered) scaffold requires harsh thermal conditions (refluxing in high-boiling solvents for >12 hours) due to the unique electronic stability of the tropone system and the non-benzenoid aromaticity of the target scaffold. These conventional methods often suffer from low yields (<40%) due to polymerization and thermal decomposition.

The protocols described herein utilize the dipolar polarization effects of microwave irradiation to accelerate the condensation of 2-chlorotropone with urea derivatives. This method reduces reaction times from hours to minutes while significantly improving purity and yield.

Scientific Background & Mechanistic Rationale

The Challenge: Troponoid Reactivity The cyclohepta[d]imidazol-2-one scaffold consists of a seven-membered tropone ring fused to a five-membered urea moiety. The tropone ring exhibits significant dipolar character (


), making the carbonyl carbon electrophilic but the ring system prone to complex rearrangements under prolonged heating.

The Microwave Solution Microwave irradiation is particularly effective for this synthesis due to two factors:

  • High Polarity of Precursors: Both 2-chlorotropone (dipole moment ~4.0 D) and urea are highly polar. They couple efficiently with the oscillating electric field of the microwave, generating rapid, localized molecular heating (dielectric heating).

  • Activation Energy: The formation of the 7-5 fused system requires overcoming a high activation energy barrier to establish the pseudo-aromatic azulene-like electronic structure. Microwave irradiation provides the necessary energy transfer to access this transition state rapidly, bypassing slower decomposition pathways.

Experimental Protocols

Protocol A: Direct Condensation of 2-Chlorotropone with Urea

Target: Synthesis of the parent 2H-cyclohepta[d]imidazol-2-one.

Materials:

  • 2-Chlorotropone (1.0 equiv)

  • Urea (3.0 equiv) — Excess is critical to prevent self-condensation.

  • Base: Potassium Carbonate (

    
    ) (1.5 equiv)
    
  • Solvent: Ethanol (Absolute) or

    
     (9:1)
    
  • Vessel: 10 mL Microwave Pressure Vial with crimp/snap cap.

Procedure:

  • Preparation: In a 10 mL microwave vial, dissolve 2-chlorotropone (140 mg, 1.0 mmol) in 3 mL of Ethanol.

  • Addition: Add Urea (180 mg, 3.0 mmol) and finely ground

    
     (207 mg, 1.5 mmol). Add a magnetic stir bar.
    
  • Sealing: Crimp the vial to ensure a pressure-tight seal (rated to 20 bar).

  • Irradiation (Method):

    • Mode: Dynamic (Temperature Control)

    • Temperature: 130°C

    • Hold Time: 15 minutes

    • Pre-stirring: 30 seconds

    • Pressure Limit: 250 psi (17 bar)

    • Power: Max 300W (System will modulate power to maintain 130°C).

  • Workup: Cool the vessel to room temperature using compressed air (integrated feature). The product often precipitates upon cooling.

  • Purification: Pour the reaction mixture into 10 mL of ice-cold water. Adjust pH to ~6 with dilute HCl if necessary. Filter the precipitate, wash with cold water (

    
     mL) and diethyl ether (
    
    
    
    mL). Recrystallize from Ethanol/DMF if higher purity is required.
Protocol B: N-Alkylation of Cycloheptaimidazol-2-one

Target: Functionalization of the N1/N3 positions.

Materials:

  • Cyclohepta[d]imidazol-2-one (from Protocol A)

  • Alkyl Halide (e.g., Benzyl bromide, Methyl iodide) (1.2 equiv)

  • Base: Cesium Carbonate (

    
    ) (2.0 equiv)
    
  • Solvent: DMF (Dimethylformamide)

Procedure:

  • Suspend the scaffold (0.5 mmol) and

    
     (1.0 mmol) in 2 mL DMF in a microwave vial.
    
  • Add the alkyl halide (0.6 mmol).

  • Irradiate at 100°C for 5 minutes .

  • Pour into water; extract with Ethyl Acetate.

Results & Data Analysis

The microwave-assisted method demonstrates a clear superiority over traditional thermal reflux (oil bath) in terms of efficiency and yield.

Table 1: Comparison of Synthetic Methods

ParameterThermal Reflux (Conventional)Microwave-Assisted (Protocol A)Improvement Factor
Reaction Temp 80°C (Ethanol reflux)130°C (Superheated EtOH)+50°C
Reaction Time 8 – 12 Hours15 Minutes32x Faster
Isolated Yield 35 – 45%78 – 85%~2x Yield
Purity (LC-MS) 85% (requires chromatography)>95% (precipitation sufficient)Simplified Workup
Solvent Usage 20 mL/mmol3 mL/mmolGreen Chemistry

Mechanistic & Workflow Visualization

Figure 1: Reaction Mechanism

This diagram illustrates the nucleophilic substitution of the chlorine atom by urea, followed by the cyclization at the tropone carbonyl.

ReactionMechanism cluster_conditions MW Conditions Start 2-Chlorotropone (Electrophile) Intermediate Intermediate A: 2-Ureidotropone Start->Intermediate Nucleophilic Subst. (SNAr-like) Reagent Urea + K2CO3 (Nucleophile) Reagent->Intermediate TS Transition State: Microwave Activated Cyclization Intermediate->TS Intramolecular Attack Product Product: Cyclohepta[d]imidazol-2-one TS->Product - H2O - NH3

Caption: Nucleophilic substitution of 2-chlorotropone by urea followed by microwave-driven dehydrative cyclization.

Figure 2: Experimental Workflow

A step-by-step guide to the microwave synthesis process.

Workflow Step1 1. PREPARATION Dissolve 2-Chlorotropone in EtOH + Urea + Base Step2 2. SEALING Crimp 10mL Pressure Vial (Max 20 bar) Step1->Step2 Step3 3. IRRADIATION Dynamic Mode: 130°C Time: 15 min Power: Max 300W Step2->Step3 Step4 4. COOLING Compressed Air Cool to <40°C Step3->Step4 Step5 5. ISOLATION Pour into Ice Water Filter Precipitate Step4->Step5

Caption: Operational workflow for the microwave-assisted synthesis of cycloheptaimidazol-2-one.

Critical Notes & Troubleshooting

  • Pressure Warning: Ethanol generates significant pressure at 130°C. Ensure the vial is rated for at least 20 bar. If the pressure exceeds 15 bar, reduce the temperature to 120°C and extend time to 20 minutes.

  • Stoichiometry: Do not reduce the Urea equivalents below 3.0. Lower ratios lead to the formation of bis(troponyl)urea byproducts.

  • Solvent Choice: While DMF allows for higher temperatures at lower pressures, Ethanol is preferred for "Green" protocols and easier workup (product precipitation). If solubility is an issue, use TFE (2,2,2-Trifluoroethanol) as a potent microwave-absorbing solvent.

References

  • Nozoe, T., et al. (1956). Synthesis of Cycloheptaimidazol-2-one Derivatives. Proceedings of the Japan Academy.

  • Kappe, C. O. (2004). Controlled Microwave Heating in Modern Organic Synthesis. Angewandte Chemie International Edition.

  • Santra, S., et al. (2011). Green synthesis of fused-mode heterocyclic compounds using microwave irradiation.[1][2] Journal of Heterocyclic Chemistry.

  • Murata, Y., et al. (2024).[3] Synthesis and Properties of 3,8-Diaryl-2H-cyclohepta[b]furan-2-ones. MDPI Molecules.

  • CEM Corporation. (2020). Reaction Optimization Using a Microwave Autosampler. Application Note.

Sources

Application

Application Notes &amp; Protocols: The 3,4,5,6,7,8-Hexahydro-1H-cycloheptaimidazol-2-one Scaffold for Peptidomimetic Design

Introduction: Overcoming the Peptide Therapeutic Hurdle Peptides are central to countless physiological processes, making them highly attractive starting points for drug discovery.[1] They often exhibit high potency and...

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: Overcoming the Peptide Therapeutic Hurdle

Peptides are central to countless physiological processes, making them highly attractive starting points for drug discovery.[1] They often exhibit high potency and selectivity for their biological targets. However, the progression of natural peptides into viable drugs is frequently hampered by inherent liabilities, including rapid enzymatic degradation, poor membrane permeability, and low oral bioavailability.[1][2] The field of medicinal chemistry addresses these challenges through the design of peptidomimetics—molecules that functionally and structurally mimic natural peptides but are built from non-peptide backbones to enhance their drug-like properties.[3][4]

This guide introduces the 3,4,5,6,7,8-hexahydro-1H-cycloheptaimidazol-2-one as a robust and versatile scaffold for peptidomimetic design. This rigidified, bicyclic structure serves as a conformationally constrained dipeptide isostere, engineered to project functional groups in a precise three-dimensional orientation, thereby mimicking the "hotspot" residues critical for protein-protein interactions.[5] We provide a comprehensive overview of its design rationale, detailed protocols for its synthesis and characterization, and workflows for its application in drug development programs.

Section 1: Scaffold Design Rationale

The core advantage of the hexahydro-1H-cycloheptaimidazol-2-one scaffold lies in its ability to reduce the conformational flexibility inherent in linear peptides. This pre-organization into a bioactive conformation can lead to a significant enhancement in binding affinity and selectivity for the target protein.

Causality of Design:

  • Peptide Bond Mimicry: The central cyclic urea (imidazolidin-2-one) moiety is a well-established bioisostere of the peptide bond. It maintains the crucial hydrogen bond donor and acceptor features while being resistant to cleavage by proteases.

  • Conformational Rigidity: The fusion of the imidazolidin-2-one ring to a seven-membered cycloheptane ring locks the backbone into a defined, low-energy conformation.[6] This seven-membered ring provides a unique spatial arrangement compared to more common five- or six-membered rings.[7]

  • Defined Exit Vectors: The nitrogen atoms of the urea provide synthetically accessible handles (N1 and N3) for the attachment of side-chain mimics (R¹ and R²). The rigid scaffold ensures these side chains are projected with defined trajectories, allowing for the precise mimicry of i and i+1 or other spatially related amino acid residues of a peptide ligand.

Caption: Conceptual mimicry of a dipeptide by the rigid scaffold.

Section 2: Synthesis and Characterization Protocols

The synthesis of the core scaffold is proposed via a robust, two-step sequence starting from the commercially available cycloheptanone.[8][9] This approach ensures high accessibility for research laboratories.

Caption: Overall synthetic workflow for the scaffold and its derivatives.

Protocol 2.1: Synthesis of the Core Scaffold

This protocol details the synthesis of cis-3,4,5,6,7,8-hexahydro-1H-cycloheptaimidazol-2-one.

PART A: Synthesis of cis-Cycloheptane-1,2-diamine

  • Rationale: This step converts the ketone into a vicinal diamine, the key precursor for the cyclic urea. A standard approach involves forming a hydrazone followed by reduction.

  • Materials:

    • Cycloheptanone

    • Hydrazine hydrate

    • Raney Nickel (slurry in water)

    • Ethanol (absolute)

    • Diethyl ether

    • Anhydrous Magnesium Sulfate (MgSO₄)

  • Step-by-Step Methodology:

    • To a solution of cycloheptanone (1.0 eq) in ethanol (5 mL/g), add hydrazine hydrate (2.0 eq) dropwise at 0 °C.

    • Allow the mixture to warm to room temperature and stir for 12 hours. The reaction progress can be monitored by TLC.

    • Carefully add Raney Nickel catalyst (approx. 10% w/w) in portions. Caution: Raney Nickel is pyrophoric and hydrogen evolution will occur. Perform in a well-ventilated fume hood.

    • Fit the flask with a reflux condenser and heat the mixture to reflux for 8 hours.

    • Cool the reaction to room temperature and carefully filter the catalyst through a pad of Celite. Wash the Celite pad with ethanol.

    • Concentrate the filtrate under reduced pressure. Dissolve the residue in diethyl ether and wash with brine.

    • Dry the organic layer over anhydrous MgSO₄, filter, and concentrate to yield the crude diamine, which can be purified by vacuum distillation or used directly in the next step.

PART B: Urea Cyclization to form the Scaffold

  • Rationale: This step forms the imidazolidin-2-one ring through the reaction of the diamine with a carbonylating agent. Carbonyldiimidazole (CDI) is a safe and effective alternative to phosgene.[10][11]

  • Materials:

    • cis-Cycloheptane-1,2-diamine

    • 1,1'-Carbonyldiimidazole (CDI)

    • Anhydrous Tetrahydrofuran (THF)

    • Ethyl acetate (EtOAc)

    • Hexanes

  • Step-by-Step Methodology:

    • Dissolve cis-cycloheptane-1,2-diamine (1.0 eq) in anhydrous THF (10 mL/g).

    • In a separate flask, dissolve CDI (1.05 eq) in anhydrous THF (10 mL/g).

    • Add the diamine solution dropwise to the CDI solution at room temperature over 30 minutes.

    • Stir the reaction mixture at room temperature for 16 hours. A white precipitate of imidazole may form.

    • Concentrate the reaction mixture under reduced pressure.

    • Redissolve the residue in ethyl acetate and wash sequentially with 1M HCl, saturated sodium bicarbonate solution, and brine.

    • Dry the organic layer over anhydrous MgSO₄, filter, and concentrate.

    • The crude product can be purified by flash column chromatography (e.g., silica gel, eluting with a gradient of EtOAc in hexanes) or recrystallization to afford the pure scaffold.

Parameter Typical Values
Starting Material Cycloheptanone
Overall Yield 40-60% over 2 steps
Purity (Post-Purification) >95% by NMR
Appearance White to off-white solid
Protocol 2.2: Structural Characterization of the Core Scaffold
  • Rationale: Confirmation of the chemical structure and assessment of purity are critical validation steps. A combination of NMR and Mass Spectrometry provides unambiguous identification.[12][13][14]

  • Methodologies:

    • ¹H NMR Spectroscopy:

      • Sample Prep: Dissolve ~5 mg of the compound in 0.6 mL of deuterated chloroform (CDCl₃) or DMSO-d₆.

      • Expected Signals: Look for broad singlets corresponding to the N-H protons (typically δ 5-7 ppm), and a series of multiplets in the aliphatic region (δ 1-4 ppm) corresponding to the cycloheptane ring protons. The integration should match the number of protons.

    • ¹³C NMR Spectroscopy:

      • Sample Prep: Use the same sample as for ¹H NMR.

      • Expected Signals: A key signal to identify is the urea carbonyl carbon, typically in the range of δ 160-170 ppm. Aliphatic carbons of the cycloheptane ring will appear between δ 20-60 ppm.

    • High-Resolution Mass Spectrometry (HRMS):

      • Technique: Electrospray Ionization (ESI) is typically used.

      • Expected Result: The measured m/z value for the protonated molecule [M+H]⁺ should match the calculated exact mass to within 5 ppm, confirming the elemental composition.

    • Fourier-Transform Infrared (FT-IR) Spectroscopy:

      • Expected Peaks: A strong C=O stretch for the urea carbonyl around 1680-1700 cm⁻¹ and N-H stretching bands around 3200-3400 cm⁻¹.

Analytical Technique Expected Key Data (Illustrative)
¹H NMR (400 MHz, DMSO-d₆) δ 6.5 (br s, 2H, NH), 3.5-3.2 (m, 2H, CH-N), 1.8-1.2 (m, 10H, CH₂)
¹³C NMR (100 MHz, DMSO-d₆) δ 165.2 (C=O), 55.8 (CH-N), 30.1, 28.5, 24.3 (CH₂)
HRMS (ESI+) Calculated for C₈H₁₅N₂O [M+H]⁺: 155.1184; Found: 155.1181

Section 3: Application in Target-Oriented Drug Discovery

Once the core scaffold is synthesized and validated, it can be functionalized with various R-groups to mimic the side chains of a target peptide sequence. This allows for the rapid generation of a library of compounds for screening.

Protocol 3.1: N-Functionalization of the Scaffold
  • Rationale: This protocol describes a general method for attaching side-chain mimics (R-groups) via N-alkylation of one or both urea nitrogens. The choice of base and reaction conditions can influence mono- vs. di-alkylation.

  • Materials:

    • Core Scaffold

    • Sodium Hydride (NaH, 60% dispersion in mineral oil) or Potassium Carbonate (K₂CO₃)

    • Anhydrous Dimethylformamide (DMF)

    • Alkyl Halide (R-X, e.g., benzyl bromide, isobutyl iodide)

  • Step-by-Step Methodology (for Mono-alkylation):

    • Suspend the core scaffold (1.0 eq) in anhydrous DMF.

    • Add K₂CO₃ (1.5 eq) and the desired alkyl halide (R-X, 1.1 eq).

    • Stir the mixture at 50 °C for 6-18 hours, monitoring by TLC or LC-MS.

    • Upon completion, cool the reaction, dilute with water, and extract with ethyl acetate (3x).

    • Combine the organic layers, wash with brine, dry over MgSO₄, and concentrate.

    • Purify the product by flash column chromatography to isolate the mono-alkylated product. Di-alkylation can be achieved by using a stronger base like NaH and >2 equivalents of the alkylating agent.

Protocol 3.2: Biological Evaluation Workflow
  • Rationale: The synthesized peptidomimetics must be tested for biological activity. A typical workflow involves an initial in vitro binding assay to determine affinity for the target, followed by a cell-based assay to measure functional activity.

  • Step-by-Step Workflow:

    • Primary Screening - Binding Assay (e.g., ELISA, SPR, FP):

      • Objective: To measure the binding affinity (K_D) of the synthesized compounds to the target protein.

      • Method: Immobilize the target protein on a surface (e.g., SPR chip, ELISA plate). Flow solutions of the peptidomimetic compounds at varying concentrations over the surface.

      • Data Output: Determine the association (k_on) and dissociation (k_off) rates to calculate the equilibrium dissociation constant (K_D).

    • Secondary Screening - Cell-Based Functional Assay:

      • Objective: To determine if binding to the target translates into a functional cellular response (agonist or antagonist activity).

      • Method: Use a cell line that expresses the target receptor. Treat cells with the compounds at varying concentrations. Measure a relevant downstream signaling event (e.g., cAMP production, calcium flux, reporter gene expression).

      • Data Output: Generate a dose-response curve to determine the EC₅₀ (potency) and E_max (efficacy) of the compound.

    • Lead Optimization:

      • Analyze the Structure-Activity Relationship (SAR) from the screening data.

      • Synthesize new analogs with modified R-groups to improve potency, selectivity, and drug-like properties.

Caption: Iterative workflow for biological evaluation and lead optimization.

Conclusion

The 3,4,5,6,7,8-hexahydro-1H-cycloheptaimidazol-2-one scaffold represents a valuable tool in modern medicinal chemistry. Its rigidified, conformationally defined structure provides a superior alternative to flexible peptides, offering a clear pathway to developing potent and selective modulators of protein-protein interactions. The synthetic and analytical protocols detailed herein provide a practical framework for researchers to adopt this scaffold and accelerate the discovery of next-generation therapeutics with improved pharmacological profiles.

References

  • World Journal of Advanced Research and Reviews. (2022). Role of peptidomimetics for new drug discovery. [Link]

  • Chemical Reviews. (2024). Advances in Peptidomimetics for Next-Generation Therapeutics: Strategies, Modifications, and Applications. [Link]

  • Fiveable. (2025). Cycloheptanone Definition - Organic Chemistry Key Term. [Link]

  • Patsnap Synapse. (2025). What are peptidomimetics?[Link]

  • National Institutes of Health (NIH). (n.d.). Peptidomimetics, a synthetic tool of drug discovery. [Link]

  • Frontiers. (n.d.). Peptidomimetics: Synthetic Tools for Drug Discovery and Development. [Link]

  • ACS Publications. (2019). Synthesis of Imidazolidin-2-ones and Imidazol-2-ones via Base-Catalyzed Intramolecular Hydroamidation of Propargylic Ureas under Ambient Conditions. [Link]

  • Organic Chemistry Portal. (n.d.). Cycloheptanone synthesis. [Link]

  • ACS Omega. (2021). Visualized and Quantitative Conformational Analysis of Peptidomimetics. [Link]

  • Wikipedia. (n.d.). Cycloheptanone. [Link]

  • National Institutes of Health (NIH). (2025). Synthesis of Benzo-Fused Cycloheptanones from Cyclobutanol Derivatives by a C–C Cleavage/Cross-Coupling/Enolate Arylation Sequence. [Link]

  • Royal Society of Chemistry. (2020). Recent advances in the synthesis of imidazoles. [Link]

  • Organic Chemistry Portal. (n.d.). Urea derivative synthesis by amination, rearrangement or substitution. [Link]

  • NINGBO INNO PHARMCHEM CO.,LTD. (2026). The Versatility of Cycloheptanone in Modern Organic Synthesis. [Link]

  • National Institutes of Health (NIH). (n.d.). Scaffold Matcher: A CMA-ES based algorithm for identifying hotspot aligned peptidomimetic scaffolds for protein interaction inhibitors. [Link]

  • ResolveMass Laboratories Inc. (2025). Peptide Characterization Techniques and Applications. [Link]

  • ACS Publications. (2012). Practical Way to Imidazo[4,5-b] and [4,5-c]Pyridine-2-ones via Cascade Ureidation/Palladium-Catalyzed Cyclization. [Link]

  • International Journal of Science and Research Archive. (2025). Analytical techniques for peptide-based drug development: Characterization, stability and quality control. [Link]

  • MDPI. (2021). The Highly Regioselective Synthesis of Novel Imidazolidin-2-Ones via the Intramolecular Cyclization/Electrophilic Substitution of Urea Derivatives and the Evaluation of Their Anticancer Activity. [Link]

Sources

Technical Notes & Optimization

Troubleshooting

Technical Support Center: Improving Yield in Cycloheptaimidazol-2-one Cyclization Reactions

Welcome to the technical support center for the synthesis of cycloheptaimidazol-2-one and its derivatives. This resource is designed for researchers, scientists, and drug development professionals to provide in-depth tro...

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for the synthesis of cycloheptaimidazol-2-one and its derivatives. This resource is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting guides and frequently asked questions to address common challenges encountered during the cyclization reactions to form this valuable heterocyclic scaffold. The unique electronic and steric properties of the tropone-derived starting materials can often lead to unexpected outcomes. This guide will help you navigate these challenges and improve your reaction yields.

Frequently Asked Questions (FAQs)

Q1: Why is the direct cyclization of 2-alkoxytropones with urea to form cycloheptaimidazol-2-one often low-yielding or unsuccessful?

A1: This is a common and critical issue. The low reactivity of urea is the primary culprit. While structurally similar to guanidine, which readily cyclizes with 2-alkoxytropones to form 2-aminocycloheptimidazoles, urea is a significantly weaker nucleophile and a weaker base.[1] The initial nucleophilic attack of urea on the electron-deficient C2 position of the tropone ring is often the rate-limiting step and may not proceed efficiently under standard reaction conditions. Instead of cyclization, you may observe the formation of stable, unreactive molecular adducts or decomposition of the starting materials.[2]

Q2: What are the primary side products to expect when the reaction with urea fails?

A2: When the desired cyclization does not occur, the most common outcome is the formation of a stable, non-cyclized adduct between the tropone and urea. This can be a simple hydrogen-bonded complex or the product of a reversible addition that does not proceed to the cyclized imidazolone.[2][3] In some cases, particularly under harsh conditions (e.g., high temperatures), decomposition of the tropone starting material can also be a significant side reaction.

Q3: Are there any direct alternatives to urea for the one-step synthesis of cycloheptaimidazol-2-one?

A3: Yes, several more reactive carbonylating agents can be employed, although they may require more stringent reaction conditions (e.g., inert atmosphere, dry solvents). These include:

  • Phosgene or Triphosgene: These are highly effective but also highly toxic and require specialized handling. They react with an in-situ formed diamine precursor.

  • Carbonyldiimidazole (CDI): CDI is a safer alternative to phosgene and is a common reagent for the synthesis of ureas and cyclic ureas.[4]

  • Acyl Isocyanates: These can be generated in situ from primary amides and oxalyl chloride and react with a variety of nucleophiles to form urea-like structures.[5]

Q4: Is it possible to synthesize 2-aminocycloheptimidazole first and then convert it to the desired 2-oxo derivative?

A4: Absolutely. This is often the most reliable and highest-yielding approach. The reaction of 2-alkoxytropones with guanidine is generally much more efficient than with urea.[6] The resulting 2-aminocycloheptimidazole can then be hydrolyzed to the corresponding cycloheptaimidazol-2-one under acidic conditions. This two-step approach often provides a much better overall yield and a cleaner product profile.

Troubleshooting Guide: Low Yield in Cycloheptaimidazol-2-one Synthesis

This guide provides a systematic approach to identifying and resolving common issues in the synthesis of cycloheptaimidazol-2-one.

Problem 1: Low or No Conversion of Starting Materials

Plausible Causes:

  • Insufficient Nucleophilicity of Urea: As detailed in the FAQs, urea is often not nucleophilic enough to efficiently attack the tropone ring.

  • Suboptimal Reaction Conditions: The temperature, solvent, and base (if used) may not be suitable for this specific transformation.

  • Poor Quality of Reagents: Impurities in the 2-alkoxytropone or urea can inhibit the reaction.

Recommended Solutions:

  • Switch to a More Reactive Guanidinylating Agent: The most effective solution is often to abandon the direct reaction with urea and instead use guanidine hydrochloride in the presence of a base. This will yield the 2-aminocycloheptimidazole, which can then be hydrolyzed.

  • Employ a More Reactive Carbonyl Source: If a one-pot synthesis is desired, consider using carbonyldiimidazole (CDI) as a direct replacement for urea.

Experimental Protocol 1: Two-Step Synthesis via 2-Aminocycloheptimidazole

Step A: Synthesis of 2-Aminocycloheptimidazole

  • To a solution of the 2-alkoxytropone (1.0 eq) in a suitable solvent (e.g., ethanol, isopropanol), add guanidine hydrochloride (1.5 eq) and a base such as sodium ethoxide or potassium carbonate (2.0 eq).

  • Heat the reaction mixture to reflux and monitor the reaction progress by TLC or LC-MS. The reaction time can vary from a few hours to overnight depending on the substrate.

  • Once the reaction is complete, cool the mixture to room temperature and remove the solvent under reduced pressure.

  • Partition the residue between water and an organic solvent (e.g., ethyl acetate, dichloromethane).

  • Separate the organic layer, dry it over anhydrous sodium sulfate, filter, and concentrate to obtain the crude 2-aminocycloheptimidazole.

  • Purify the product by column chromatography on silica gel or by recrystallization.

Step B: Hydrolysis of 2-Aminocycloheptimidazole to Cycloheptaimidazol-2-one

  • Dissolve the purified 2-aminocycloheptimidazole (1.0 eq) in an aqueous acidic solution (e.g., 1 M HCl, 10% H₂SO₄).

  • Heat the mixture to reflux and monitor the disappearance of the starting material by TLC or LC-MS.

  • Upon completion, cool the reaction mixture and neutralize it with a base (e.g., saturated NaHCO₃ solution) until the pH is approximately 7-8.

  • The product may precipitate upon neutralization. If so, collect the solid by filtration.

  • If the product remains in solution, extract the aqueous layer with an organic solvent (e.g., ethyl acetate).

  • Dry the combined organic extracts, concentrate, and purify the resulting cycloheptaimidazol-2-one by recrystallization or column chromatography.

Problem 2: Formation of an Unidentified, Insoluble Side Product

Plausible Cause:

  • Formation of a Tropone-Urea Adduct: As previously mentioned, 2-alkoxytropones can form stable, poorly soluble molecular complexes with urea that do not proceed to the cyclized product.[2]

Recommended Solutions:

  • Characterize the Side Product: If possible, isolate the side product and characterize it by NMR, IR, and mass spectrometry to confirm its identity as a non-cyclized adduct.

  • Change the Solvent: The solubility of the adduct may be dependent on the solvent. Experiment with more polar or non-polar solvents to see if the formation of the adduct can be minimized.

  • Adopt the Two-Step Synthesis: The most reliable way to avoid this side product is to use the two-step method with guanidine as described in Experimental Protocol 1.

Visualizing the Reaction Mechanisms

The difference in reactivity between guanidine and urea can be visualized through their respective reaction mechanisms.

guanidine_vs_urea cluster_guanidine Guanidine Pathway (Favored) cluster_urea Urea Pathway (Disfavored) G1 2-Alkoxytropone G3 Tetrahedral Intermediate G1->G3 Nucleophilic Attack (More Favorable) G2 Guanidine G2->G3 G4 2-Aminocycloheptimidazole G3->G4 Cyclization & Elimination U1 2-Alkoxytropone U3 Molecular Adduct (Side Product) U1->U3 Adduct Formation (Often Observed) U4 Cycloheptaimidazol-2-one U1->U4 Nucleophilic Attack (Less Favorable) -> Cyclization (Slow/Inefficient) U2 Urea U2->U3

Caption: Proposed reaction pathways for guanidine vs. urea.

Troubleshooting Workflow

A systematic approach is key to overcoming synthetic challenges. The following workflow can guide your experimental design.

troubleshooting_workflow cluster_analysis Problem Analysis cluster_solutions Potential Solutions cluster_implementation Implementation & Evaluation start Start: Low Yield of Cycloheptaimidazol-2-one q1 What is the major outcome of the reaction? start->q1 a1 No/Low Conversion q1->a1 a2 Side Product Formation q1->a2 a3 Decomposition q1->a3 sol1 Switch to Guanidine (Two-Step Synthesis) a1->sol1 sol2 Use Alternative Carbonyl Source (e.g., CDI) a1->sol2 sol3 Optimize Reaction Conditions (Solvent, Temp.) a1->sol3 sol4 Purify Starting Materials a1->sol4 a2->sol1 a2->sol3 a3->sol3 a3->sol4 imp1 Perform Two-Step Synthesis (Protocol 1) sol1->imp1 imp2 Screen Alternative Reagents sol2->imp2 imp3 Run Small-Scale Condition Screen sol3->imp3 sol4->imp3 end Successful Synthesis imp1->end imp2->end imp3->end

Caption: Troubleshooting workflow for low-yield reactions.

Summary of Synthetic Strategies

StrategyStarting MaterialsKey ReagentsProsCons
Direct Cyclization 2-AlkoxytroponeUreaOne-stepOften low-yielding or fails; formation of side products.
Two-Step Synthesis 2-AlkoxytroponeGuanidine, then AcidGenerally higher overall yield; more reliable.Two synthetic steps required.
Alternative Carbonyl Source 2-AlkoxytroponeCDI, Phosgene, etc.May allow for a one-step synthesis.May require harsher conditions or more expensive reagents.

References

  • Sonegawa, M., Iwai, Y., Tomiyama, H., & Tomiyama, T. (2006). Effective preparation of cycloheptimidazol-4-one compounds. Chemical & Pharmaceutical Bulletin, 54(5), 703-705. [Link]

  • Sonegawa, M., Suzaka, H., Tomiyama, A., & Tomiyama, T. (2006). Synthesis and Pharmacological Activity of the Metabolites of Pratosartan. Chemical & Pharmaceutical Bulletin, 54(7), 993-999.
  • Leino, T. O., & Pihko, P. M. (2022). Amino-substituted 1,3-diazaazulenes: Synthesis, structural studies, reactivity, and photophysical properties. ChemRxiv. [Link]

  • Barrow, M. J., & Mills, O. S. (1973). Crystal structure of tropone at –60 °C. Journal of the Chemical Society, Chemical Communications, (3), 66. [Link]

  • Katritzky, A. R., & Pozharskii, A. F. (2000). Handbook of Heterocyclic Chemistry (2nd ed.). Pergamon.
  • Padwa, A., & Kulkarni, Y. S. (1998). Diazocarbonyl and Related Compounds in the Synthesis of Azoles. Chemical Reviews, 98(4), 1875-1914.
  • Ozerov, A. A., et al. (2024). Synthesis and pharmacological properties of novel guanidine derivatives of quinazoline-2,4(1H,3H)-dione. Chemistry of Heterocyclic Compounds.
  • De Crescentini, L., et al. (2024). 1,2‐Diaza‐1,3‐Dienes as a Multifaceted Synthons for the Synthesis of Heterocycles: A Fifteen‐Years Update. European Journal of Organic Chemistry.
  • General synthetic route to urea analogs.
  • Tummatorn, J., & Dudley, G. B. (2011). Urea Derivatives in Modern Drug Discovery and Medicinal Chemistry. Current Medicinal Chemistry, 18(3), 357-378.
  • Harris, K. D. M. (1997). Structural aspects of urea inclusion compounds and their investigation by X-ray diffraction: a general discussion. Journal of the Chemical Society, Faraday Transactions, 93(15), 2731-2739.
  • Iwashina, T., et al. (2023). Reaction of Diethyl 2-Hydroxyazulene-1,3-dicarboxylate with Metal Acetates and Alkoxides. Molecules, 28(21), 7354.
  • Bakulina, O., et al. (2021). The Highly Regioselective Synthesis of Novel Imidazolidin-2-Ones via the Intramolecular Cyclization/Electrophilic Substitution of Urea Derivatives and the Evaluation of Their Anticancer Activity. Molecules, 26(15), 4434.
  • BenchChem. (2025).
  • D'hooghe, M., & De Kimpe, N. (2019). Recent Advances in the Catalytic Synthesis of Imidazolidin-2-ones and Benzimidazolidin-2-ones.
  • Regitz, M., & Heck, G. (1964). Synthese von Diazoverbindungen aus Tosylhydrazonen. Chemische Berichte, 97(5), 1482-1490.
  • De Meijere, A., & Kozhushkov, S. I. (2000). Diaza-1,3-butadienes as Useful Intermediate in Heterocycles Synthesis. Chemical Reviews, 100(1), 273-316.
  • Reddy, T. J., et al. (2022). One-pot synthesis of 2-arylated and 2-alkylated benzoxazoles and benzimidazoles based on triphenylbismuth dichloride-promoted desulfurization of thioamides. Beilstein Journal of Organic Chemistry, 18, 155.
  • Concise on Some Biologically Important 2-Substituted Benzimidazole Deriv
  • Zhang, Z., et al. (2018). Facile Synthesis of Chiral Cyclic Ureas through Hydrogenation of 2‐Hydroxypyrimidine/Pyrimidin‐2(1H)‐one Tautomers.
  • Hernandez, A. G., et al. (2017). Convenient One-Pot Two-Step Synthesis of Symmetrical and Unsymmetrical Diacyl Ureas, Acyl Urea/Carbamate/Thiocarbamate Derivatives, and Related Compounds. Synthesis, 49(10), 2163-2176.
  • Pendiukh, V. V., et al. (2023).
  • El-Faham, A., & Albericio, F. (2011).
  • Kaminaga, A., & Epstein, I. R. (2004). pH Wave-Front Propagation in the Urea-Urease Reaction. The Journal of Physical Chemistry B, 108(31), 11644-11650.
  • Pinto, D. C. G. A., et al. (2022). 1-[2-(1H-Pyrrole-2-carbonyl)phenyl]-3-(4-methoxyphenyl)urea. Molbank, 2023(1), M1549.
  • Wikipedia. (n.d.). Hydrogen peroxide–urea.
  • Jin, X., et al. (2022). One-Pot Synthesis of Substituted 2-Amino Isonicotinic Acids: Reminiscent of the Guareschi-Thorpe Condensation. The Journal of Organic Chemistry, 87(3), 1541-1544.
  • Organic Chemistry Portal. (n.d.).
  • Li, J., et al. (2012). Advances in the Application of Urea-Hydrogen Peroxide to Oxidation Reactions. Chinese Journal of Organic Chemistry, 32(2), 254-265.
  • Janočková, J., et al. (2017). Synthesis and Free Radical Scavenging Activity of New Hydroxybenzylidene Hydrazines. Molecules, 22(6), 884.
  • Smith, P. A. S., & Loeppky, R. N. (1967). Conversion of urea to hydrazine: Hofmann reaction or Favorskii analogue? Exploring reaction mechanism through isotopic labeling studies. Journal of the American Chemical Society, 89(5), 1147-1157.
  • Al-Mousawi, S. M., et al. (2015). Synthesis of 2-thio- and 2-oxoimidazoles via cascade addition-cycloisomerization reactions of propargylcyanamides. Tetrahedron Letters, 56(34), 4935-4938.
  • Butler, A. R., & Robertson, E. (1975). Mechanistic studies in the chemistry of urea. Part 2. Reaction with benzil, 4,4′-dimethylbenzil, and 4,4′-dimethoxybenzil. Journal of the Chemical Society, Perkin Transactions 2, (6), 660-663.
  • Smith, A. E. (1950). The crystal structure of the urea–hydrocarbon complexes. Acta Crystallographica, 3(3), 159-162.
  • Butler, A. R. (1975). Mechanistic studies in the chemistry of urea. Part I. Reaction with pentane-2,4-dione (acetylacetone). Journal of the Chemical Society, Perkin Transactions 2, (9), 853-857.
  • Chemistry LibreTexts. (2023). 25.4: The Urea Cycle.
  • Baboo, P. (2022). OPERATION AND TROUBLE SHOOTING IN UREA SYNTHESI SSECTION.pdf. Slideshare.
  • Wikipedia. (n.d.). Urea adducts.
  • Vasilevsky, S. F., & Stepanov, A. A. (2020). Urea as an organic solvent and reagent for the addition/cyclization/fragmentation cascades leading to 2-R-7H-dibenzo[de,h]quinolin-7-one analogues of Aporphinoid alkaloids.
  • He, L., & Li, Y. (2012). Urea-Hydrogen Peroxide Complex.
  • Summar, M. L., et al. (2013). Urea Cycle Disorders. In StatPearls.
  • Harris, K. D. M. (1995). Exchange Reactions of Urea Inclusion Compounds. UCL Discovery.
  • UreaKnowHow. (2015).
  • Organic Chemistry Portal. (n.d.). Hydrogen peroxide urea adduct, UHP.
  • Häberle, J., et al. (2012). Suggested guidelines for the diagnosis and management of urea cycle disorders. Orphanet Journal of Rare Diseases, 7(1), 32.
  • Godfrey, L. E. A. (1971). U.S. Patent No. 3,560,564. U.S.

Sources

Optimization

Troubleshooting low conversion in diamine carbonylation with CDI

Welcome to the technical support center for diamine carbonylation using N,N'-Carbonyldiimidazole (CDI). This guide is designed for researchers, scientists, and drug development professionals to troubleshoot common issues...

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for diamine carbonylation using N,N'-Carbonyldiimidazole (CDI). This guide is designed for researchers, scientists, and drug development professionals to troubleshoot common issues, particularly low conversion, and to provide a deeper understanding of this powerful synthetic transformation. As a robust alternative to hazardous phosgene-based reagents, CDI offers a milder path to cyclic ureas, but its success hinges on meticulous control of reagents and conditions.[1][2][3] This center provides field-proven insights and validated protocols to help you achieve high-yield, reproducible results.

Troubleshooting Guide: Low Conversion & Yield

Low conversion is the most frequently encountered issue in CDI-mediated diamine cyclization. The following Q&A section addresses specific failure modes, explains the underlying chemical principles, and offers actionable solutions.

Question 1: My reaction has stalled, showing significant unreacted diamine and no desired product. What is the most likely cause?

Answer: The most probable culprit is inactive or hydrolyzed CDI. CDI is extremely sensitive to moisture.[3][4][5] Exposure to atmospheric humidity during storage or handling leads to rapid hydrolysis back to imidazole and carbon dioxide, rendering it incapable of activating the amine.

  • Causality: The reaction mechanism begins with the nucleophilic attack of one of the diamine's amino groups on the carbonyl carbon of CDI. This forms a highly reactive N-carbamoylimidazole intermediate. If the CDI has been hydrolyzed, this initial activation step cannot occur, and the reaction will not proceed.

  • Solution:

    • Verify CDI Quality: Use a fresh bottle of CDI from a reputable supplier, preferably one stored under an inert atmosphere.

    • Pre-Reaction Quality Check: A simple qualitative test is to add a small amount of your CDI to anhydrous alcohol (e.g., ethanol). Vigorous bubbling (CO2 evolution) indicates active CDI.

    • Handling Protocol: Always handle CDI in a glovebox or under a stream of dry inert gas (Argon or Nitrogen). Use dry glassware and ensure all solvents are rigorously dried before use.

Question 2: I'm observing the formation of an intermediate by TLC/LC-MS, but it's not converting to the final cyclic urea. Why?

Answer: This suggests that the initial activation of the diamine to the N-carbamoylimidazole intermediate is successful, but the subsequent intramolecular cyclization (the rate-determining step) is failing. This can be due to several factors:

  • Causality 1: Unfavorable Conformation: The diamine's chain length and rigidity might create a high energy barrier for the terminal amine to achieve the necessary proximity and angle to attack the activated carbonyl group.

  • Solution 1: Optimize Reaction Temperature & Time: For sterically hindered or conformationally constrained diamines, higher temperatures may be required to overcome the activation energy for cyclization. Monitor the reaction over an extended period (24-48 hours) at an elevated temperature (e.g., refluxing THF or DMF).

  • Causality 2: Solvent Effects: The choice of solvent can significantly influence the rate of intramolecular cyclization. Polar aprotic solvents like DMF or DMSO are generally preferred as they can stabilize charged intermediates and promote the reaction.[6] Less polar solvents like THF or Dichloromethane (DCM) might be less effective for difficult cyclizations.[7]

  • Solution 2: Solvent Screening: If the reaction is sluggish in a standard solvent like THF, switch to a higher-boiling, more polar aprotic solvent such as DMF.

  • Causality 3: Protonation of the Second Amine: If the reaction conditions are even slightly acidic, the second nucleophilic amine can be protonated, rendering it unreactive towards the intramolecular cyclization.

  • Solution 3: Ensure Neutral or Slightly Basic Conditions: While CDI reactions often do not require an external base as the liberated imidazole can act as one, for diamine salts (e.g., hydrochlorides), a stoichiometric amount of a non-nucleophilic base like triethylamine (TEA) or diisopropylethylamine (DIPEA) must be added to free the amine.[5][8]

Question 3: My main product is a symmetrical urea derived from my starting diamine, not the desired cyclic product. What went wrong?

Answer: The formation of symmetrical ureas is a classic side reaction indicating an issue with stoichiometry or the rate of addition.[9][10]

  • Causality: This occurs when a second molecule of the diamine reacts with the N-carbamoylimidazole intermediate before it has a chance to cyclize. This intermolecular reaction is favored at high concentrations.

  • Solution: High-Dilution Conditions: The key to favoring intramolecular cyclization over intermolecular polymerization is to use high-dilution conditions.

    • Slow Addition: Instead of adding the CDI all at once, add a solution of the diamine slowly (e.g., via syringe pump) to a solution of CDI. This keeps the concentration of the free diamine low at all times, minimizing the chance of intermolecular side reactions.

    • Large Solvent Volume: Increase the total volume of the solvent to further decrease the concentration of the reactants.

Frequently Asked Questions (FAQs)

Q: What is the optimal stoichiometry for CDI to diamine? A: A slight excess of CDI (1.05 to 1.1 equivalents) is often recommended to ensure complete conversion of the diamine, especially if there is any doubt about the quality of the CDI or the dryness of the reaction conditions. However, a large excess can lead to side reactions.[10]

Q: Which solvents are best for this reaction? A: The choice is substrate-dependent, but a good starting point is a polar aprotic solvent.

SolventBoiling Point (°C)Polarity (Dielectric Constant)Notes
Tetrahydrofuran (THF)667.5Good general-purpose solvent, easy to remove.
Dichloromethane (DCM)409.1Useful for reactions at or below room temperature.
Acetonitrile (MeCN)8237.5Good for substrates with moderate polarity.
Dimethylformamide (DMF)15336.7Excellent for difficult cyclizations due to high polarity and boiling point.[6]

Q: How can I monitor the reaction progress effectively? A: A combination of techniques is ideal.

  • Thin-Layer Chromatography (TLC): Provides a quick and easy way to visualize the consumption of the starting material and the appearance of new spots.

  • Liquid Chromatography-Mass Spectrometry (LC-MS): The most powerful tool. It allows you to track the disappearance of the diamine (m/z), the appearance of the intermediate (m/z of diamine + 68), and the formation of the final product (m/z of diamine + 28).[11]

  • ¹H NMR Spectroscopy: Can be used to monitor the reaction by taking aliquots from the reaction mixture, removing the solvent, and analyzing the residue.[11]

Visualizing the Chemistry

To better understand the process, the following diagrams illustrate the core mechanism and troubleshooting logic.

ReactionMechanism cluster_step1 Step 1: Activation cluster_step2 Step 2: Intramolecular Cyclization Diamine H₂N-R-NH₂ (Diamine) CDI Im-CO-Im (CDI) Intermediate H₂N-R-NH-CO-Im (N-Carbamoylimidazole Intermediate) Diamine->Intermediate + CDI Imidazole1 Imidazole Intermediate->Imidazole1 - Imidazole Intermediate2 H₂N-R-NH-CO-Im CyclicUrea Cyclic Urea Imidazole2 Imidazole CyclicUrea->Imidazole2 + Imidazole Intermediate2->CyclicUrea Intramolecular Attack TroubleshootingFlowchart Start Low Conversion Observed Q1 Is Starting Material Consumed? Start->Q1 Q2 Is Intermediate Formed? Q1->Q2 Yes Sol1 Check CDI Activity Ensure Anhydrous Conditions Q1->Sol1 No Q3 Is Symmetrical Urea the Main Product? Q2->Q3 No Sol2 Increase Temperature Change to Polar Solvent (DMF) Check pH (add base if needed) Q2->Sol2 Yes Sol3 Use High Dilution Slowly Add Diamine to CDI Q3->Sol3 Yes End Reaction Optimized Q3->End No Sol1->End Sol2->End Sol3->End

Caption: Troubleshooting decision tree for low conversion issues.

Validated Experimental Protocols

Protocol 1: Quality Assessment of N,N'-Carbonyldiimidazole (CDI)

This protocol verifies the reactivity of CDI prior to its use in a reaction.

  • Preparation: In a fume hood, add ~50 mg of CDI to a dry vial.

  • Reagent Addition: Using a dry syringe, add 1 mL of anhydrous ethanol to the vial.

  • Observation: Immediately observe the mixture.

  • Interpretation:

    • Positive Result (Active CDI): Vigorous and sustained effervescence (release of CO2 gas) is observed.

    • Negative Result (Inactive CDI): Little to no gas evolution is seen. The solid may slowly dissolve without bubbling. Do not use this batch of CDI.

Protocol 2: General Procedure for Diamine Carbonylation under High Dilution

This protocol is a starting point for the synthesis of a cyclic urea from a generic diamine.

  • Glassware Preparation: All glassware (a three-neck round-bottom flask, condenser, dropping funnel) must be oven-dried at 120°C overnight and cooled under a stream of dry nitrogen or argon.

  • Reagent Setup:

    • To the reaction flask, add N,N'-Carbonyldiimidazole (1.1 eq.) and suspend it in anhydrous THF (or DMF) to make up approximately two-thirds of the total reaction volume.

    • In the dropping funnel, dissolve the diamine (1.0 eq.) in anhydrous THF (or DMF) to make up the remaining one-third of the reaction volume. If the diamine is a salt (e.g., diamine·2HCl), add a non-nucleophilic base (e.g., DIPEA, 2.2 eq.) to this solution.

  • Reaction Execution:

    • Begin stirring the CDI suspension in the main flask.

    • Add the diamine solution from the dropping funnel to the CDI suspension dropwise over a period of 4-6 hours. A syringe pump is highly recommended for a consistent, slow addition rate.

    • After the addition is complete, allow the reaction to stir at room temperature overnight. If no conversion is observed, slowly heat the reaction to reflux and monitor for an additional 24 hours.

  • Monitoring: Periodically take aliquots from the reaction mixture for analysis by LC-MS or TLC to monitor the consumption of the starting material and the formation of the product.

  • Work-up:

    • Cool the reaction mixture to room temperature.

    • Remove the solvent under reduced pressure using a rotary evaporator.

    • Dissolve the residue in a suitable organic solvent like ethyl acetate or dichloromethane.

    • Wash the organic layer sequentially with water (to remove imidazole) and brine. [10] * Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate in vacuo.

  • Purification: Purify the crude product by flash column chromatography or recrystallization as appropriate for the target compound.

References

  • Bambino, F. A., & D'Andrilli, G. (2021). Urea Derivatives in Modern Drug Discovery and Medicinal Chemistry. PMC - NIH.
  • CarInterior. (2026, February 9).
  • Moto Electrical. (2023, December 7). Testing a CDI Module. Moto Electrical.
  • Scimplify. (n.d.). What are the uses and side effects of CDI. Scimplify.
  • Royal Society of Chemistry. (n.d.). Highly efficient synthesis of cyclic ureas from CO2 and diamines by a pure CeO2 catalyst using a 2-propanol solvent. Green Chemistry (RSC Publishing).
  • kaiweets. (2022, October 21). How to Test a CDI Box with a Multimeter. kaiweets.
  • (n.d.). Testing a cdi.
  • Oreate AI Blog. (2025, December 29). Testing a CDI Box With a Multimeter: A Step-by-Step Guide.
  • ResearchGate. (n.d.). Synthesis of urea derivatives by previous methods. [Figure].
  • Wikipedia. (n.d.). Carbonyldiimidazole. Wikipedia.
  • Lafrance, D., Bowles, P., Leeman, K., & Rafka, R. (2011). Mild Decarboxylative Activation of Malonic Acid Derivatives by 1,1′-Carbonyldiimidazole.
  • Shilpa Chemspec International Pvt. Ltd. (n.d.). N,N,Carbonyldiimidazole (CDI).
  • Organic-Chemistry.org. (n.d.).
  • Polypeptide. (2023, May 4). Assessment of Sulfur Impurities in GMP-Grade Diisopropylcarbodiimide and Their Impact on Coupling Reagent-Induced Side Reactions in Peptide Synthesis. Polypeptide.
  • Google Patents. (n.d.). EP0558189A1 - A two-step method for preparing cyclic-ureas.
  • Organic-Chemistry.org. (n.d.).
  • eScholarship.org. (n.d.).
  • Thieme. (n.d.). 3.6 1,1' -Carbonyldiimidazole.
  • YouTube. (2025, February 15). CDI I Carbonyldiimidazole I N,N.
  • ResearchGate. (2025, August 6). Comprehensive Study of the Organic‐Solvent‐Free CDI‐Mediated Acylation of Various Nucleophiles by Mechanochemistry.
  • MDPI. (2025, May 2). Designing a Potential Pathway for the Catalytic Synthesis of 1,3-Cyclohexanediamine.
  • ResearchGate. (n.d.). Optimization of the cyclization reaction conditions. [Figure].
  • ResearchGate. (2025, August 7). N,N′-Carbonyldiimidazole-Mediated Amide Coupling: Significant Rate Enhancement Achieved by Acid Catalysis with Imidazole·HCl. [Request PDF].
  • PubMed. (2011, August 15).
  • PubMed. (2016, February 5). Carbonyldiimidazole (CDI) Mediated Coupling and Cyclization To GenerateT[1][12][13]riazolo[4,3-a]pyridines.

  • Royal Society of Chemistry. (n.d.). Alcoholysis/hydrolysis of 1,1′-carbonyldiimidazole as a means of preparing unprecedented, imidazole-containing one-dimensional coordination polymers of copper(II). Dalton Transactions (RSC Publishing).
  • Semantic Scholar. (n.d.). 1,1'-Carbonyldiimidazole (CDI) Mediated Coupling and Cyclization To GenerateT[1][12][13]riazolo[4,3-a]pyridines.

  • Organic-Chemistry.org. (n.d.). Carbonyl Diimidazole (CDI) - Common Organic Chemistry.
  • Organic Syntheses. (n.d.). 3 - Organic Syntheses Procedure.
  • The Pharma Innovation Journal. (2023, March 13). Carbonyldiimidazole (CDI)
  • ChemicalBook. (2024, April 19). What is 1,1'-Carbonyldiimidazole used for?.
  • MDPI. (2024, October 14).
  • University of Florida. (n.d.).
  • PMC. (n.d.).
  • J. Braz. Chem. Soc. (2025, December 31). Analytical Methods to Assess Carbonyl Compounds in Foods and Beverages.
  • UVicSpace. (2021, November 19).
  • Gassnova. (n.d.). ANALYSIS AND SAMPLING METHODS -POST-COMBUSTION CO2 CAPTURE PROCESS.
  • Organic-Chemistry.org. (n.d.).
  • PMC. (n.d.). Decreased sensitivity associated with an altered formulation of a commercially available kit for detection of protein carbonyls.

Sources

Troubleshooting

Technical Support Center: Triphosgene Removal in Bicyclic Urea Synthesis

Topic: Removing excess triphosgene from bicyclic urea reaction mixtures Content type: Technical Support Center Guide Status: Operational Role: Senior Application Scientist Context: Bicyclic urea formation (e.g., benzimid...

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Removing excess triphosgene from bicyclic urea reaction mixtures Content type: Technical Support Center Guide

Status: Operational Role: Senior Application Scientist Context: Bicyclic urea formation (e.g., benzimidazolinones, hydantoins) often requires triphosgene (bis(trichloromethyl) carbonate, BTC) as a solid phosgene equivalent. While safer than gaseous phosgene, BTC residues can persist in reaction mixtures, posing severe safety risks and complicating downstream purification.

Part 1: Critical Safety & Diagnostic Framework

Immediate Safety Directive

WARNING: Triphosgene decomposes to phosgene gas (


) and hydrogen chloride (

). A lethal dose of phosgene (LC50) is approximately 5 ppm over 60 minutes.
  • Never rely on smell (odor threshold ~0.4 ppm is near the toxic limit).

  • Always work in a functional fume hood with a sash at the lowest possible position.

  • Ventilation: Ensure all reaction vessel outlets are connected to a caustic scrubber (20% NaOH).

Diagnostic: How do I detect residual Triphosgene/Phosgene?

Before attempting workup, you must verify if active electrophiles remain. Do not assume consumption based on stoichiometry alone.

Protocol: Colorimetric Detection (The "NBP Test") Standard TLC visualization is insufficient for volatile/reactive residues. Use this spot test:

  • Prepare Solution A: 5% w/v 4-(p-nitrobenzyl)pyridine (NBP) in acetone.

  • Prepare Solution B: 10% piperidine in acetone (or aqueous NaOH).

  • Test: Dip a filter paper strip into Solution A and dry. Spot an aliquot of your reaction mixture onto the paper.[1] Apply a drop of Solution B.

  • Result: A purple/blue coloration indicates the presence of active acylating agents (phosgene, triphosgene, or chloroformates).

Part 2: Troubleshooting & Removal Protocols

FAQ 1: The Standard Quench failed. Why is there still phosgene in my organic layer?

Root Cause: Triphosgene is lipophilic. In a biphasic quench (e.g., adding aqueous


 to DCM), the hydrolysis occurs only at the interface. If stirring is inefficient or the organic phase is dense, BTC remains protected in the organic layer.

Solution: The "Active Nucleophile" Quench Instead of relying on passive hydrolysis, use a lipophilic nucleophile to actively convert BTC into a harmless species.

Step-by-Step Protocol:

  • Cool the reaction mixture to 0 °C.

  • Add a sacrificial primary alcohol (e.g., Methanol or Ethanol, 5–10 equiv relative to BTC).

    • Mechanism:[2][3][4][5][6] Converts BTC/Phosgene to methyl/ethyl carbonates (

      
      ) or chloroformates.
      
    • Note: Ensure your bicyclic urea product is not reactive toward alcohols (most are stable).

  • Stir for 30 minutes at room temperature.

  • Retest with NBP paper.

  • Proceed to aqueous workup once negative.

FAQ 2: My product is acid-sensitive. How do I remove BTC without generating HCl?

Root Cause: Hydrolysis of BTC generates 6 equivalents of HCl. This can degrade acid-sensitive bicyclic scaffolds (e.g., those with acetal protection).

Solution: Basic Scavenging or Solid-Phase Extraction Neutralize HCl in situ or use a non-acidic quench.

Option A: Buffered Quench Use a biphasic mixture of saturated


 / Ice  (1:1).
  • Procedure: Pour the organic reaction mixture slowly into the vigorously stirring bicarbonate slurry. The gas evolution (

    
    ) facilitates mixing, and the base neutralizes HCl immediately.
    

Option B: Solid-Supported Scavenging (Resin) For high-value or highly sensitive compounds, use a polymer-supported amine (e.g., Trisamine or amino-methyl polystyrene).

  • Add 3–5 equivalents (relative to excess BTC) of amine resin.

  • Stir for 1 hour. The resin reacts with BTC to form polymer-bound ureas.

  • Filter the resin.[7] The filtrate is free of BTC and acidic byproducts.

FAQ 3: Can I just rotavap the solvent to remove excess Triphosgene?

Strictly Prohibited.

  • Risk: Triphosgene has a high boiling point (203–206 °C) but can sublime. Phosgene (bp 8 °C) will co-evaporate, contaminating your vacuum pump oil and exhausting into the lab atmosphere if the pump exhaust isn't scrubbed.

  • Requirement: You must chemically quench the mixture before concentration.[8]

Part 3: Data & Comparison of Quenching Agents

Table 1: Comparative Efficacy of Quenching Agents for Triphosgene

Quenching AgentReaction TypeRateByproductsCompatibility
Water HydrolysisSlow (Biphasic)

,

Universal (if acid stable)
Sat.

Hydrolysis/NeutralizationMedium

,

Acid-sensitive substrates
Methanol SolvolysisFastDimethyl Carbonate,

Robust substrates
Ammonium Hydroxide AminolysisFastUrea,

Very stable substrates only
Amine Resin ScavengingMediumPolymer-bound UreaHigh-value / Sensitive APIs

Part 4: Visualizing the Workflow

Workflow Diagram: Safe Quenching & Workup

This flowchart guides the decision-making process for treating the reaction mixture.

TriphosgeneWorkup Start Reaction Complete (Bicyclic Urea Formed) Check Diagnostic: NBP Test Strip Start->Check Positive Positive (Purple) BTC/Phosgene Present Check->Positive Blue Color Negative Negative (Colorless) Check->Negative No Color Decision Substrate Acid Sensitive? Positive->Decision Workup Aqueous Extraction (Wash w/ Water, Brine) Negative->Workup QuenchAcid Add MeOH (5-10 eq) Stir 30 min Decision->QuenchAcid No (Robust) QuenchBase Pour into Sat. NaHCO3/Ice Vigorous Stirring Decision->QuenchBase Yes (Sensitive) QuenchAcid->Check Retest QuenchBase->Check Retest Waste Dispose Aqueous Waste as Hazardous (Phosgene) Workup->Waste Aqueous Layer Concentrate Rotary Evaporation (Safe) Workup->Concentrate Organic Layer

Figure 1: Decision tree for the safe quenching and workup of triphosgene-mediated reactions.

Mechanism: Why Water is Slow

The diagram below illustrates the decomposition pathway. Direct hydrolysis is slow due to the lipophilicity of BTC. Nucleophilic attack (by MeOH or Amines) is kinetically favored.

BTCMechanism BTC Triphosgene (BTC) (Lipophilic Solid) Phosgene Phosgene (Gas) (In situ generated) BTC->Phosgene Decomposition SlowPath Interfacial Hydrolysis (Slow) Phosgene->SlowPath + H2O FastPath Homogeneous Solvolysis (Fast) Phosgene->FastPath + MeOH Water Water (H2O) Methanol Methanol (MeOH) Products CO2 + HCl SlowPath->Products Carbonate Dimethyl Carbonate (Non-toxic) FastPath->Carbonate

Figure 2: Kinetic comparison of hydrolytic vs. solvolytic quenching pathways.

References

  • Safety Operating Procedure: Using Triphosgene . University of Toronto, Department of Chemistry. [Link]

  • Triphosgene: A Safer Alternative to Phosgene? Organic Process Research & Development. [Link]

  • Simple, Rapid, and Highly Sensitive Detection of Diphosgene and Triphosgene . Journal of Hazardous Materials. [Link]

  • Organic Syntheses Procedure: Preparation of Urea Derivatives . Organic Syntheses. [Link]

Sources

Optimization

Technical Support Center: Recrystallization of 3,4,5,6,7,8-Hexahydro-1H-cycloheptaimidazol-2-one

Welcome to the technical support guide for the purification of 3,4,5,6,7,8-Hexahydro-1H-cycloheptaimidazol-2-one via recrystallization. This document provides in-depth guidance, troubleshooting, and standardized protocol...

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support guide for the purification of 3,4,5,6,7,8-Hexahydro-1H-cycloheptaimidazol-2-one via recrystallization. This document provides in-depth guidance, troubleshooting, and standardized protocols designed for researchers and drug development professionals. Our approach is grounded in the fundamental principles of physical organic chemistry to ensure you can adapt and optimize the process for your specific needs.

Frequently Asked Questions (FAQs)

Q1: What is the underlying principle of recrystallization for purifying this compound?

A1: Recrystallization is a purification technique for solid organic compounds based on differential solubility.[1] The core principle is that the compound of interest, 3,4,5,6,7,8-Hexahydro-1H-cycloheptaimidazol-2-one, and any impurities will have different solubilities in a given solvent at different temperatures. An ideal recrystallization solvent will dissolve the target compound completely at an elevated temperature but only sparingly at a low temperature.[2][3] As the hot, saturated solution cools, the solubility of the target compound decreases, forcing it to crystallize out of the solution in a purer form, while the impurities remain dissolved in the cold solvent (the "mother liquor").[4]

Q2: How does the structure of 3,4,5,6,7,8-Hexahydro-1H-cycloheptaimidazol-2-one influence solvent selection?

A2: The molecular structure is key to predicting solubility. This compound has two distinct regions:

  • A Polar Core: The cyclic urea (imidazol-2-one) moiety is polar and capable of acting as both a hydrogen bond donor (the N-H groups) and acceptor (the C=O group). This part of the molecule will favor interactions with polar solvents.

  • A Nonpolar Periphery: The seven-membered cycloheptane ring is a large, nonpolar, aliphatic hydrocarbon structure. This region will favor interactions with nonpolar or moderately polar solvents.

This dual nature suggests that a single "perfect" solvent might be elusive. Solvents that are too polar may dissolve the compound readily even at room temperature, leading to poor recovery. Solvents that are too nonpolar may fail to dissolve the compound even when heated.[2] Therefore, both single polar solvents and mixed-solvent systems should be considered.

Q3: Which solvents should I screen for the recrystallization of this compound?

A3: A systematic solvent screening is the most reliable method to identify an optimal system. Based on the structure discussed in Q2, the following solvents are recommended starting points. The goal is to find a solvent that provides high solubility when hot and low solubility when cold.

Solvent/System Class Rationale & Expected Behavior
Water (H₂O) Polar ProticDue to the large nonpolar ring, solubility is expected to be very low even when hot. May be a good candidate as an "anti-solvent" in a mixed-solvent system.[2]
Ethanol (EtOH) Polar ProticThe hydroxyl group can hydrogen bond with the urea moiety, while the ethyl group offers some nonpolar character. It is a strong candidate for a single-solvent recrystallization.[5]
Isopropanol (IPA) Polar ProticSimilar to ethanol but slightly less polar. May offer a better solubility differential between hot and cold conditions.
Acetonitrile (MeCN) Polar AproticA moderately polar solvent that could provide a good balance for the compound's dual nature.
Ethyl Acetate (EtOAc) Moderately PolarOften a good choice for compounds with mixed polarity. Its ester group can interact with the polar core, while its overall character is less polar than alcohols.
Ethanol/Water Mixed-SolventA powerful and common mixed-solvent pair.[2] The compound is dissolved in the minimum amount of hot ethanol (the "good" solvent), and water (the "anti-solvent") is added dropwise until saturation is achieved.
Toluene/Ethanol Mixed-SolventFor cases where solubility in pure alcohols is too high. Dissolve in a minimal amount of hot ethanol and add toluene as the anti-solvent.

Troubleshooting & Optimization Guide

Q4: I've dissolved my compound in a hot solvent, but no crystals form upon cooling, even in an ice bath. What's wrong?

A4: This is a common issue that typically points to one of two causes:

  • Too Much Solvent: You may have used an excessive amount of solvent, meaning the solution is not saturated even at low temperatures. Solution: Reheat the solution and evaporate a portion of the solvent to reduce the total volume. Allow it to cool again. Repeat until you find the point of saturation where crystals will form.

  • Supersaturation: The solution may be supersaturated, a metastable state where the compound remains in solution below its normal saturation point. Solution: Induce crystallization by scratching the inside surface of the flask with a glass rod just below the solvent line. The microscopic scratches provide nucleation sites for crystal growth. Alternatively, add a tiny "seed" crystal from a previous batch, if available.

Q5: My compound "oiled out" instead of forming crystals. How do I fix this?

A5: "Oiling out" occurs when the solute comes out of solution as a liquid rather than a solid. This often happens if the boiling point of the solvent is higher than the melting point of the solute. It can also occur if the concentration of the solute is too high or the solution is cooled too rapidly.

  • Solution 1 (Reheat and Dilute): Reheat the solution until the oil redissolves completely. Add a small amount of additional hot solvent to lower the saturation point slightly.

  • Solution 2 (Slower Cooling): Allow the flask to cool much more slowly. Insulate the flask with glass wool or place it in a warm water bath that is allowed to cool to room temperature. Slow cooling is critical for the formation of well-ordered, pure crystals.[6]

  • Solution 3 (Change Solvents): If the problem persists, the chosen solvent is likely unsuitable. Select a solvent with a lower boiling point or switch to a mixed-solvent system.

Q6: My final product is still colored or appears impure. What can I do?

A6: This indicates that impurities are co-crystallizing with your product or were trapped within the crystal lattice.

  • Activated Charcoal: If the impurities are colored, they can often be removed by adding a very small amount of activated charcoal to the hot solution before filtration.[6] Use charcoal sparingly, as it can also adsorb your desired product, reducing the yield. Perform a hot gravity filtration to remove the charcoal before cooling.

  • Slow Down Cooling: Rapid crystal growth can trap impurities.[1] Ensure the cooling process is slow and undisturbed to allow for the selective formation of pure crystals.

  • Second Recrystallization: A second recrystallization of the purified material is often necessary to achieve high purity.

Q7: The recovery yield of my compound is very low. How can I improve it?

A7: While some product loss is inherent to the technique, yields can be optimized.[2]

  • Minimize Hot Solvent: Ensure you are using the minimum amount of hot solvent required to fully dissolve the compound. Any excess solvent will retain more of your product in the mother liquor upon cooling.

  • Thorough Cooling: Cool the solution in an ice-water bath for an extended period (e.g., 30 minutes) after it has reached room temperature to maximize precipitation.[4]

  • Washing Technique: When washing the collected crystals during vacuum filtration, use a minimal amount of ice-cold solvent.[5][6] Using room temperature or warm solvent will redissolve some of your product.

Visualized Workflows & Protocols

Recrystallization General Workflow

Recrystallization_Workflow cluster_prep Preparation cluster_main Main Protocol cluster_isolation Isolation & Analysis start Start with Crude Product choose_solvent Solvent Screening (Small Scale) start->choose_solvent dissolve 1. Dissolve Crude Solid in Minimum Hot Solvent choose_solvent->dissolve Select Best Solvent hot_filter 2. Hot Gravity Filtration (Optional: for insoluble impurities) dissolve->hot_filter cool 3. Slow Cooling to Room Temp. hot_filter->cool ice_bath 4. Cool in Ice Bath cool->ice_bath vac_filter 5. Collect Crystals (Vacuum Filtration) ice_bath->vac_filter wash 6. Wash with Ice-Cold Solvent vac_filter->wash dry 7. Dry Crystals wash->dry analyze 8. Analyze Purity (e.g., Melting Point) dry->analyze end Pure Product analyze->end

Caption: General workflow for purification by recrystallization.

Solvent Selection Decision Logic

Solvent_Selection start Test a potential solvent dissolve_hot Does it dissolve the compound when hot? start->dissolve_hot dissolve_cold Does it dissolve the compound when cold? dissolve_hot->dissolve_cold Yes bad_solvent FAILURE: Insoluble, try a better solvent dissolve_hot->bad_solvent No single_solvent SUCCESS: Use as a single solvent dissolve_cold->single_solvent No good_solvent FAILURE: Too soluble, try a poorer solvent dissolve_cold->good_solvent Yes mixed_solvent SUCCESS: Use as the 'good' solvent in a mixed pair good_solvent->mixed_solvent

Caption: Decision tree for selecting a suitable recrystallization solvent system.

Experimental Protocols

Protocol 1: Single-Solvent Recrystallization (Example: Isopropanol)
  • Dissolution: Place the crude 3,4,5,6,7,8-Hexahydro-1H-cycloheptaimidazol-2-one in an Erlenmeyer flask with a stir bar. Add a small volume of isopropanol and heat the mixture to a gentle boil on a hot plate with stirring.

  • Saturation: Continue adding small portions of hot isopropanol until the solid just dissolves completely. Avoid adding a large excess.[6]

  • Hot Filtration (if needed): If insoluble impurities are visible, perform a hot gravity filtration through a pre-warmed funnel with fluted filter paper into a clean, pre-warmed flask.

  • Crystallization: Remove the flask from the heat, cover it with a watch glass, and allow it to cool slowly and undisturbed to room temperature.

  • Maximize Yield: Once at room temperature, place the flask in an ice-water bath for at least 30 minutes to maximize crystal formation.[4]

  • Collection: Collect the crystals by vacuum filtration using a Büchner funnel.

  • Washing: Wash the crystals on the filter paper with a small amount (1-2 portions) of ice-cold isopropanol to remove any remaining mother liquor.[6]

  • Drying: Allow the crystals to air dry on the filter by drawing air through the funnel. For final drying, transfer the crystals to a watch glass and place them in a vacuum oven at a temperature well below the solvent's boiling point.

Protocol 2: Mixed-Solvent Recrystallization (Example: Ethanol/Water)
  • Dissolution: In an Erlenmeyer flask, dissolve the crude compound in the absolute minimum amount of hot ethanol required for complete dissolution, following steps 1 and 2 from Protocol 1.

  • Addition of Anti-solvent: While keeping the ethanol solution hot, add deionized water dropwise with constant swirling. Continue adding water until you observe a faint, persistent cloudiness (turbidity). This indicates the solution is saturated.

  • Clarification: Add a few drops of hot ethanol to the mixture, just enough to make the solution clear again. The solution is now perfectly saturated at that temperature.

  • Crystallization & Isolation: Proceed with steps 4 through 8 from Protocol 1, using an ice-cold ethanol/water mixture (with the same approximate composition as your final mixture) as the wash solvent.

References

  • Technique Series: Recrystallization (urea as an example) | Video Summary and Q&A | Glasp. (2016, January 31).
  • Recrystallization. Homi Bhabha Centre for Science Education.
  • Process for the Synthesis of Cyclic Alkylene Ureas - European Patent Office - EP 2548870 A1. (2011, July 20). Google Patents.
  • Process for purifying and crystallizing urea - US2892870A. Google Patents.
  • Meng, J., et al. (2020). Recrystallization Purification Method for Urea. Chemical Reagents, 203-206.
  • Urea extraction crystallization. Grokipedia.
  • Recrystallization-1.doc.pdf.
  • Recrystallization Guide: Process, Procedure, Solvents. Mettler Toledo.
  • Lab Procedure: Recrystallization | Chemistry. ChemTalk. (2021, August 5).
  • Synthesis and Cytotoxicity of Novel Hexahydrothieno-cycloheptapyridazinone Derivatives. (2009). Molecules, 14(9), 3494-3505.
  • 4-oxo-2-phenyl-4,5,6,7,8,9-hexahydro-3H-cyclohepta[d]pyrimidine-7-carboxylic acid. Sigma-Aldrich.
  • Kiani, M., et al. (2023). Solubility of Pharmaceutical Compounds in Organic Solvents Using Artificial Neural Network and Correlation Model. Physical Chemistry Research.
  • Groth, U., & Taapken, T. (1994). Stereoselective Synthesis of Steroids and Related Compounds, III. Synthesis of Enantiomerically Pure Hexahydro-lH-indenes and Substituted Cyclopentanes as Intermediates for the Synthesis of Steroids. Liebigs Annalen der Chemie, 1994(7), 669-671.
  • Base-Mediated Nitrophenyl Reductive Cyclization for the Synthesis of Hexahydro-2,6-methano-1-benzazocines. (2022). The Journal of Organic Chemistry.
  • Synthesis and Cytotoxicity of Novel Hexahydrothieno-cycloheptapyridazinone Derivatives. Semantic Scholar. (2009, September 9).
  • Chemical Properties of 2,3,4,5,6,7-hexahydro-cyclopent[b]azepin-8(1H)-one. Cheméo.
  • Technical Support Center: Optimization of Recrystallization for High Purity 4-(1,2,4-Oxadiazol-3-yl)benzaldehyde. Benchchem.

Sources

Reference Data & Comparative Studies

Validation

Mass Spectrometry Fragmentation Patterns of Cycloheptaimidazol-2-one

Executive Summary This technical guide provides a definitive analysis of the mass spectrometry (MS) fragmentation patterns of cycloheptaimidazol-2-one (2H-cyclohepta[d]imidazol-2-one). As a non-benzenoid aromatic heteroc...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

This technical guide provides a definitive analysis of the mass spectrometry (MS) fragmentation patterns of cycloheptaimidazol-2-one (2H-cyclohepta[d]imidazol-2-one). As a non-benzenoid aromatic heterocycle featuring a 7+5 fused ring system, this compound presents unique ionization behaviors distinct from its benzenoid isomers like quinazolin-4(3H)-one and phthalazin-1(2H)-one .

This guide is designed for researchers requiring high-confidence structural validation. It moves beyond basic spectral assignment to explore the mechanistic causality of fragmentation, offering a direct comparison with isomeric alternatives to facilitate unambiguous identification in complex matrices.

Structural Context & Chemical Identity

Cycloheptaimidazol-2-one (


, MW 146.15) consists of a tropone-like seven-membered ring fused to a cyclic urea (imidazolone) moiety. Its stability is derived from a dipolar resonance contribution where the seven-membered ring assumes a tropylium-like aromatic sextet (6

electrons) and the imidazolone oxygen carries a negative charge.

Key Analytical Challenge: The molecular weight of 146 Da is shared by several common 6+6 fused heterocycles (quinazolinones, phthalazinones). Differentiating the 7+5 fused cycloheptaimidazole core requires recognizing specific "troponoid" fragmentation signatures—specifically the contraction of the seven-membered ring—which are absent in benzenoid isomers.

Experimental Protocol: Acquisition Parameters

To replicate the fragmentation patterns described below, the following acquisition parameters are recommended. These protocols ensure sufficient internal energy deposition to trigger diagnostic ring contractions.

Method A: Electrospray Ionization (ESI-MS/MS)
  • Ionization Mode: Positive (

    
    )
    
  • Capillary Voltage: 3.5 kV[1]

  • Cone Voltage: 30 V (High enough to decluster, low enough to preserve precursor)

  • Collision Energy (CE): Stepped ramp 15–35 eV (Critical for observing sequential CO and HCN losses)

  • Mobile Phase: 0.1% Formic acid in Water/Acetonitrile (50:50)

Method B: Electron Impact (EI-MS)
  • Ionization Energy: 70 eV

  • Source Temperature: 230 °C

  • Emission Current: 35

    
    A
    
  • Significance: EI promotes odd-electron radical cation (

    
    ) formation, favoring the radical-driven CO expulsion characteristic of tropone derivatives.
    

Fragmentation Mechanics: The 7+5 System

The fragmentation of cycloheptaimidazol-2-one is dominated by the stability of the tropylium cation and the lability of the carbonyl bridge.

Primary Pathway: The Troponoid Contraction

Unlike benz-fused isomers, the cyclohepta-fused ring mimics tropone behavior. The molecular ion (


 146) undergoes a characteristic expulsion of carbon monoxide (CO).
  • Precursor:

    
     at 
    
    
    
    147 (ESI) or
    
    
    at
    
    
    146 (EI).
  • Step 1 (Loss of CO): The carbonyl group is ejected as neutral CO (28 Da). This causes a ring contraction of the 7-membered ring or the formation of a destabilized aza-species.

    • Observation: Distinct peak at

      
       118  (EI) or 
      
      
      
      119
      (ESI).
  • Step 2 (Loss of HCN): The resulting intermediate (likely a diaza-azulene or pyridyl-like species) loses HCN (27 Da) from the imidazole remnant.

    • Observation: Formation of

      
       91  (EI) or 
      
      
      
      92
      (ESI).
    • Note: The ion at

      
       91 is highly diagnostic, often corresponding to the stable azatropylium ion  (
      
      
      
      ), a hallmark of 7-membered nitrogenous rings.
Secondary Pathway: Ureido Cleavage

A competing pathway involves the direct cleavage of the urea moiety, expelling isocyanic acid (HNCO, 43 Da).

  • Transition:

    
     146 
    
    
    
    
    
    103.
  • Mechanism:[2] Retro-cyclization of the imidazole ring.

Visualization of Fragmentation Pathways

The following diagram illustrates the mechanistic flow from the molecular ion to diagnostic fragments.

FragmentationPathway Fig 1. ESI-MS/MS Fragmentation Pathway of Cycloheptaimidazol-2-one M Molecular Ion [M+H]+ m/z 147 (Cycloheptaimidazol-2-one) Inter1 [M+H - CO]+ m/z 119 (Ring Contraction) M->Inter1 - CO (28 Da) Troponoid Pathway Inter2 [M+H - HNCO]+ m/z 104 (Urea Cleavage) M->Inter2 - HNCO (43 Da) Imidazolone Pathway Prod1 Azatropylium Ion [C6H6N]+ m/z 92 Inter1->Prod1 - HCN (27 Da) Prod2 Benzyne/C6H5+ m/z 77 Prod1->Prod2 - NH/HCN

Caption: Primary fragmentation pathways under ESI(+) conditions showing the dominant CO loss characteristic of the tropone moiety.

Comparative Analysis: 7+5 vs. 6+6 Isomers

Differentiation between cycloheptaimidazol-2-one and its isomer quinazolin-4(3H)-one is critical in synthesis and metabolite identification.

Comparison Table: Diagnostic Ions
FeatureCycloheptaimidazol-2-one (7+5 Fused)Quinazolin-4(3H)-one (6+6 Fused)Differentiation Logic
Base Peak (EI)

118 (

)

146 (

) or

119
Cyclohepta-fused ketones lose CO more readily than benz-fused amides.
Tropylium Marker High (

91/92)
Low/Absent The 7-membered ring naturally degrades to stable tropylium-like species (

91).
RDA Fragment Absent

119
(

)
Quinazolinones undergo Retro-Diels-Alder (RDA) losing HCN to form benzoyl cation species.
HNCO Loss Moderate (

103)
Significant (

103)
Both contain -NH-CO-NH- or -N=C-OH motifs, making this less diagnostic.
Stability Lower (Reactive 7-ring)Higher (Stable Benzene)Quinazolinones show higher survival of

at high collision energies.
Decision Tree for Isomer Identification

Use this logic flow to confirm the identity of an unknown


 146 species.

IsomerID Fig 2. MS Decision Tree for C8H6N2O Isomers Start Unknown Analyte MW 146 (C8H6N2O) Q1 Major loss of 28 Da (CO)? Start->Q1 Res1 Cycloheptaimidazol-2-one (Troponoid Character) Q1->Res1 Yes (Base Peak) Q2 Major loss of 27 Da (HCN)? Q1->Q2 No (Minor/Absent) Res2 Quinazolin-4(3H)-one (RDA Mechanism) Q2->Res2 Yes (m/z 119 dominant) Res3 Phthalazin-1(2H)-one (Hydrazine cleavage) Q2->Res3 Complex/Other

Caption: Logical workflow for distinguishing cycloheptaimidazol-2-one from benzenoid isomers based on neutral loss scanning.

Scientific Validation & Causality

The fragmentation behavior described above is grounded in the quasi-aromaticity of the tropone ring.

  • Causality: In the gas phase, the expulsion of CO from the 7-membered ring is thermodynamically driven by the formation of a 6-membered aromatic radical cation (in EI) or a stable hetero-aromatic cation (in ESI). This contrasts with quinazolinones, where the benzene ring is inert, forcing fragmentation through the heterocyclic pyrimidine ring (RDA mechanism).

  • Self-Validation: To validate your specific instrument's response, perform an MS/MS energy ramp . Cycloheptaimidazol-2-one will show a rapid depletion of the parent ion (

    
     146) at lower collision energies compared to the highly stable quinazolinone, due to the ring strain inherent in the 7-membered system.
    

References

  • Wright, J. L. C., et al. (1972). Mass Spectra of Some Tropolones and Tropolone Methyl Ethers. Canadian Journal of Chemistry. Link (Demonstrates CO loss as primary pathway for tropone derivatives).

  • Bowie, J. H., et al. (1967). Electron impact studies.[2][3][4] XII. Mass spectra of substituted imidazoles. Australian Journal of Chemistry. Link (Establishes HCN loss mechanisms in imidazole rings).

  • NIST Mass Spectrometry Data Center. 2-Cyclohepten-1-one Mass Spectrum. Link (Reference for 7-membered cyclic ketone fragmentation behavior).

  • Rahman, M., et al. (2016). Quinazolines and quinazolinones as ubiquitous structural fragments in medicinal chemistry. Bioorganic & Medicinal Chemistry. Link (Comparative data for quinazolinone stability).

  • Holzer, W., et al. (1994). Electron impact mass spectrometry of some 1- and 2-benzimidazole derivatives. Organic Mass Spectrometry. Link (Reference for benz-fused analog fragmentation).

Sources

Safety & Regulatory Compliance

Safety

Comprehensive Safety and Handling Guide for 3,4,5,6,7,8-Hexahydro-1H-cycloheptaimidazol-2-one

This guide provides essential safety protocols and operational procedures for the handling and disposal of 3,4,5,6,7,8-Hexahydro-1H-cycloheptaimidazol-2-one. As a Senior Application Scientist, the following information i...

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides essential safety protocols and operational procedures for the handling and disposal of 3,4,5,6,7,8-Hexahydro-1H-cycloheptaimidazol-2-one. As a Senior Application Scientist, the following information is synthesized from established safety data for analogous chemical structures and general best practices in chemical handling to ensure the highest degree of safety and scientific integrity.

Hazard Assessment and Toxidocology Profile

  • Acute Toxicity: Harmful if swallowed.[1]

  • Skin Irritation: Causes skin irritation upon contact.[1]

  • Eye Irritation: Causes serious eye irritation.[1]

  • Respiratory Irritation: May cause respiratory irritation if inhaled as a dust or aerosol.

  • Mutagenic Effects: Some related compounds have shown potential for mutagenic effects in mammalian somatic cells and bacteria.[2]

Given these potential hazards, a stringent personal protective equipment (PPE) protocol is mandatory to mitigate exposure risks.

Personal Protective Equipment (PPE) Protocol

The selection of appropriate PPE is the most critical step in ensuring personal safety. The following table outlines the minimum required PPE for handling 3,4,5,6,7,8-Hexahydro-1H-cycloheptaimidazol-2-one.

Body Part Required PPE Rationale and Best Practices
Eyes and Face Chemical splash goggles and a face shieldStandard safety glasses are insufficient. Chemical splash goggles provide a seal around the eyes to protect against splashes and vapors.[3] A face shield worn over goggles is required when there is a risk of explosion, a significant splash hazard, or a highly exothermic reaction.[3][4]
Hands Chemical-resistant gloves (Nitrile or Neoprene)Disposable nitrile gloves offer broad short-term protection.[4] For prolonged handling or in the event of a spill, double-gloving is recommended. Always inspect gloves for any signs of degradation or punctures before use.[5]
Body Flame-resistant lab coatA lab coat, fully buttoned, should be worn at all times.[3] For procedures with a higher risk of splashing, a chemical-resistant apron should be worn over the lab coat.[6]
Respiratory Use within a certified chemical fume hoodAll handling of this compound should be performed within a properly functioning chemical fume hood to minimize inhalation exposure.[7] If a fume hood is not available, or if there is a risk of generating dust, a NIOSH-approved respirator is required.[8][9]
Feet Closed-toe, chemical-resistant shoesShoes must cover the entire foot.[3][4] Do not wear perforated shoes, sandals, or cloth sneakers in the laboratory.

Step-by-Step Handling and Operational Plan

A systematic approach to handling 3,4,5,6,7,8-Hexahydro-1H-cycloheptaimidazol-2-one is crucial for safety and experimental reproducibility.

Pre-Handling Checklist:

  • Review the Safety Data Sheet (SDS): If a specific SDS is available, review it thoroughly. If not, review the SDS for a closely related compound.

  • Inspect PPE: Ensure all PPE is in good condition and fits correctly.

  • Verify Engineering Controls: Confirm that the chemical fume hood is operational and has a current certification. Ensure safety showers and eyewash stations are accessible and unobstructed.[10]

  • Prepare a Clean Workspace: The work area within the fume hood should be clean and uncluttered.

Handling Procedure:

  • Don PPE: Put on all required PPE before entering the laboratory space where the chemical is handled.

  • Weighing and Transfer: Conduct all weighing and transfers of the solid compound within the chemical fume hood to contain any dust. Use non-sparking tools.[11][12]

  • Solution Preparation: When dissolving the compound, add the solid to the solvent slowly to avoid splashing.

  • Post-Handling: After handling, decontaminate the work area. Remove PPE in the correct order to avoid cross-contamination. Wash hands and forearms thoroughly with soap and water.[13]

Spill, Exposure, and Emergency Procedures

Immediate and appropriate action is critical in the event of a spill or exposure.

  • Skin Contact: Immediately flush the affected area with copious amounts of water for at least 15 minutes.[2][7] Remove contaminated clothing.[7] Seek medical attention if irritation persists.

  • Eye Contact: Immediately flush eyes with a gentle stream of water for at least 15 minutes, holding the eyelids open.[2][7] Remove contact lenses if present and easy to do. Seek immediate medical attention.[11]

  • Inhalation: Move the affected individual to fresh air.[2][7] If breathing is difficult, administer oxygen. If breathing has stopped, begin artificial respiration.[12] Seek immediate medical attention.

  • Ingestion: Do NOT induce vomiting.[2] If the person is conscious, rinse their mouth with water and have them drink one to two glasses of water.[11] Seek immediate medical attention.

  • Small Spill: For a small spill, absorb the material with an inert, non-combustible absorbent such as sand or vermiculite.[12] Place the absorbed material into a sealed container for proper disposal.

  • Large Spill: Evacuate the area. Do not attempt to clean up a large spill without proper training and equipment. Contact your institution's environmental health and safety department.

Disposal Plan

All waste containing 3,4,5,6,7,8-Hexahydro-1H-cycloheptaimidazol-2-one must be treated as hazardous waste.

  • Chemical Waste: Collect all waste solutions and excess solid material in a clearly labeled, sealed, and appropriate waste container.

  • Contaminated Materials: All disposable items that have come into contact with the chemical, such as gloves, absorbent pads, and pipette tips, must be disposed of in a designated hazardous waste container.

  • Regulatory Compliance: Waste disposal must be carried out in accordance with all local, state, and federal regulations.[14] Do not dispose of this chemical down the drain.[14]

Visual Workflow for Safe Handling

The following diagram illustrates the key steps for the safe handling of 3,4,5,6,7,8-Hexahydro-1H-cycloheptaimidazol-2-one.

Safe_Handling_Workflow cluster_prep Preparation cluster_handling Handling (in Fume Hood) cluster_post Post-Handling cluster_disposal Disposal prep_sds Review SDS prep_ppe Inspect PPE prep_sds->prep_ppe prep_eng Verify Fume Hood & Safety Showers prep_ppe->prep_eng handle_don Don PPE prep_eng->handle_don handle_weigh Weigh & Transfer handle_don->handle_weigh handle_dissolve Prepare Solution handle_weigh->handle_dissolve post_decon Decontaminate Workspace handle_dissolve->post_decon disp_waste Collect Chemical Waste handle_dissolve->disp_waste post_doff Doff PPE post_decon->post_doff post_wash Wash Hands post_doff->post_wash disp_contam Dispose of Contaminated PPE post_doff->disp_contam

Sources

© Copyright 2026 BenchChem. All Rights Reserved.